molecular formula C16H20I3N3O8 B127405 Desmethyl Iopamidol CAS No. 77868-41-8

Desmethyl Iopamidol

Katalognummer: B127405
CAS-Nummer: 77868-41-8
Molekulargewicht: 763.06 g/mol
InChI-Schlüssel: BPSXCZTZZDIVJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desmethyl Iopamidol, also known as this compound, is a useful research compound. Its molecular formula is C16H20I3N3O8 and its molecular weight is 763.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[(2-hydroxyacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20I3N3O8/c17-11-9(15(29)20-6(1-23)2-24)12(18)14(22-8(28)5-27)13(19)10(11)16(30)21-7(3-25)4-26/h6-7,23-27H,1-5H2,(H,20,29)(H,21,30)(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSXCZTZZDIVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CO)I)C(=O)NC(CO)CO)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20I3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

763.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77868-41-8
Record name 1,3-Benzenedicarboxamide, 5-((2-hydroxyacetyl)amino)-N1,N3-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-2,4,6-triiodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077868418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-((2-HYDROXYACETYL)AMINO)-N1,N3-BIS(2-HYDROXY-1-(HYDROXYMETHYL)ETHYL)-2,4,6-TRIIODO-1,3-BENZENEDICARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54K5BMM8OD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Monograph: Desmethyl Iopamidol (Impurity B)

[1]

Structural Characterization, Formation Mechanism, and Analytical Control [1][2]

Executive Summary

Desmethyl Iopamidol (Pharmacopeial status: Iopamidol EP Impurity B / USP Related Compound B) is a critical process-related impurity found in the synthesis of the non-ionic contrast agent Iopamidol.[3][4] Chemically identified as the glycolic acid analog of Iopamidol, it arises primarily from raw material impurities in the acylation step.[1]

This technical guide provides a comprehensive analysis of this compound, detailing its chemical structure, mechanism of formation, synthesis of reference standards, and validated analytical protocols for its detection and quantification in pharmaceutical quality control.[1]

Chemical Identification & Structure

This compound differs from the parent molecule, Iopamidol, by a single methylene (

(2S)-2-hydroxypropanoylamino2-hydroxyacetylamino
Structural Comparison
FeatureIopamidol (Parent API)This compound (Impurity B)[3][4]
CAS Number 60166-93-077868-41-8
Molecular Formula


Molecular Weight 777.09 g/mol 763.06 g/mol
C-5 Side Chain L-Lactoylamino (

)
Glycolamido (

)
Chirality Chiral center in side chain (S-isomer)Achiral side chain (Glycolyl group)
Physicochemical Properties
  • Solubility: Highly soluble in water and DMSO; sparingly soluble in methanol.

  • Polarity: The absence of the hydrophobic methyl group makes this compound slightly more polar than the parent compound.

  • Elution Characteristics: In reverse-phase HPLC (C18), it typically elutes before Iopamidol due to increased polarity.

Mechanism of Formation

This compound is classified primarily as a Process Impurity rather than a degradation product. Its formation is directly linked to the purity of the acylating agent used in the final steps of Iopamidol synthesis.[1]

The Competitive Acylation Pathway

The synthesis of Iopamidol involves the reaction of the intermediate 5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodoisophthalamide (often called "Free Amine") with (S)-2-(acetyloxy)propanoyl chloride (protected L-Lactic acid chloride).

  • Root Cause: If the L-Lactic acid raw material contains Glycolic acid (hydroxyacetic acid) impurities, the corresponding acid chloride (Acetoxyacetyl chloride ) will be generated.

  • Reaction: This impurity competes with the main reagent to acylate the 5-amino position, irreversibly forming the Desmethyl analog.

Formation Pathway Diagram

FormationPathwayAmine5-Amino-Triiodo Intermediate(Free Amine)ProcessAcylation Reaction(DMAc / 0-5°C)Amine->ProcessReagent_MajorReagent A (Major):(S)-2-Acetoxypropanoyl Chloride(Derived from L-Lactic Acid)Reagent_Major->Process Main ReactionReagent_MinorImpurity (Minor):Acetoxyacetyl Chloride(Derived from Glycolic Acid)Reagent_Minor->Process Side ReactionIopamidol_PreAcetyl-Iopamidol(Precursor)Process->Iopamidol_Pre Major ProductDesmethyl_PreAcetyl-Desmethyl Iopamidol(Impurity Precursor)Process->Desmethyl_Pre Minor ProductHydrolysisBasic Hydrolysis(Deprotection)Iopamidol_Pre->HydrolysisDesmethyl_Pre->HydrolysisIopamidolIOPAMIDOL(Target API)Hydrolysis->IopamidolDesmethylThis compound(Impurity B)Hydrolysis->Desmethyl

Figure 1: Competitive acylation pathway leading to the formation of this compound (Impurity B).

Analytical Characterization & Control

Due to the structural similarity between the impurity and the API, high-resolution separation techniques are required.[1] The following protocols are based on harmonized pharmacopeial standards (EP/USP).

HPLC Method (Liquid Chromatography)

The standard method utilizes Reverse-Phase HPLC (RP-HPLC) with UV detection.

  • Column: C18 (L1 packing),

    
    , 
    
    
    (e.g., Agilent Zorbax SB-C18 or equivalent).[1]
  • Mobile Phase A: Water (100%).

  • Mobile Phase B: Water : Acetonitrile (75 : 25 v/v).

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV @ 240 nm.[5]

  • Temperature: 30°C - 60°C (Higher temperature improves resolution of the amide rotamers).

  • Elution Order:

    • This compound (Impurity B): RRT ~0.60 - 0.65

    • Iopamidol (Main Peak): RRT 1.00

Mass Spectrometry (LC-MS) Identification

For definitive identification during method validation:

  • Ionization: ESI Positive Mode (

    
     or 
    
    
    ).
  • Parent Ion:

    
     (
    
    
    ).
  • Key Fragmentation: Loss of the side chain moieties. The mass difference of 14 Da (

    
     vs 
    
    
    ) is diagnostic in the MS/MS spectrum of the precursor ions.
Analytical Workflow Diagram

AnalyticalWorkflowSampleSample Preparation(1 mg/mL in Water)HPLCHPLC Separation(C18 Column, Gradient)Sample->HPLCDetectorUV Detection(240 nm)HPLC->DetectorDataChromatogram AnalysisDetector->DataDecisionImpurity B Level?Data->DecisionPassPass (< 0.1%)Decision->Pass Within LimitsFailOOS (> 0.1%)Decision->Fail Exceeds Limit

Figure 2: Routine quality control workflow for Iopamidol impurity profiling.

Synthesis of Reference Standard

For analytical method validation, a pure reference standard of this compound is required.[1]

Protocol Summary:

  • Starting Material: 5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodoisophthalamide.

  • Reagent: Acetoxyacetyl chloride (2-3 equivalents).

  • Solvent: Dimethylacetamide (DMAc).

  • Procedure:

    • Dissolve amine in DMAc.

    • Add Acetoxyacetyl chloride dropwise at 0-5°C.

    • Stir at room temperature for 12 hours.

    • Hydrolysis: Treat the reaction mixture with aqueous NaOH (pH 10-11) to remove the O-acetyl protecting groups.

    • Purification: Desalt using ion-exchange resins (cation/anion) followed by preparative HPLC or crystallization from ethanol/water.

  • Characterization: Confirm structure via

    
    , 
    
    
    , and MS.

Regulatory & Safety Profile

  • Classification: Organic Impurity / Related Substance.

  • Regulatory Limits:

    • EP / USP: Individual impurity limit is typically NMT 0.10% .

    • Total Impurities: NMT 0.25% - 0.50%.

  • Toxicity: As a close structural analog of Iopamidol, this compound is not expected to exhibit acute toxicity significantly different from the parent.[1] However, as an impurity, it carries no diagnostic benefit and contributes to the overall osmotic load and potential for hypersensitivity; thus, it must be minimized to ALARP (As Low As Reasonably Practicable) levels.[1]

References
  • European Pharmacopoeia (Ph. Eur.) , 11th Edition.[1] Monograph: Iopamidol. Strasbourg: Council of Europe. Link

  • United States Pharmacopeia (USP) , USP-NF 2024. Iopamidol Related Compounds. Rockville, MD: U.S. Pharmacopeial Convention.[1] Link

  • LGC Standards . This compound (Iopamidol EP Impurity B)[3][1][4] Data Sheet. Link

  • BenchChem . Navigating the Labyrinth of Iopamidol Impurity Profiling: A Technical Guide. Link

  • Tullio, M. et al. (1982).[1] Synthesis and properties of Iopamidol. Farmaco Ed Sci, 37(11), 768-780.[1]

A Technical Guide to the Formation Pathways of Iopamidol EP Impurity B

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Iopamidol is a widely used non-ionic, low-osmolar iodinated contrast agent essential for modern medical imaging.[1] The stringent control of impurities in its final drug product is paramount to ensure patient safety and therapeutic efficacy. Iopamidol EP Impurity B, also known as Desmethyl Iopamidol or 5-[(Hydroxyacetyl)amino]-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide, is a critical impurity monitored under pharmacopeial guidelines.[2][3][4] This technical guide provides an in-depth analysis of the formation pathways of this impurity. Our investigation reveals that Impurity B is not a degradation product of Iopamidol but is unequivocally a process-related impurity. Its formation is intrinsically linked to the main Iopamidol synthesis, arising from the acylation of a common intermediate with a C2-acylating agent present as a contaminant in the raw materials. Understanding this pathway is crucial for developing robust control strategies in the manufacturing process.

Iopamidol and the Imperative of Purity

Iopamidol's chemical structure, N,N'-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide, is designed for high water solubility and low osmolality, which minimizes patient discomfort and adverse reactions.[1][5] The quality and safety of Iopamidol are directly dependent on the purity of the active pharmaceutical ingredient (API). Impurities, even in trace amounts, can potentially alter the efficacy, safety, and stability of the drug product.

Iopamidol EP Impurity B is a specified impurity in major pharmacopeias. Its structure is highly analogous to Iopamidol, differing only in the C5 side chain, where the (S)-2-hydroxypropanoyl group of Iopamidol is replaced by a hydroxyacetyl group. This subtle structural difference necessitates a thorough understanding of its origin.

Data Summary: Key Compounds
CompoundChemical NameCAS No.Molecular FormulaMolecular Weight ( g/mol )
Iopamidol N,N'-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide60166-93-0C₁₇H₂₂I₃N₃O₈777.09
Impurity A 5-Amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide60166-98-5C₁₄H₁₈I₃N₃O₆705.02
Impurity B 5-[(Hydroxyacetyl)amino]-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide77868-41-8C₁₆H₂₀I₃N₃O₈763.06

The Synthetic Landscape of Iopamidol

The formation of Impurity B is inextricably linked to the synthetic route of Iopamidol itself. A common and efficient manufacturing process for Iopamidol involves a multi-step synthesis that builds the molecule around a central tri-iodinated benzene ring. The final step in this sequence is the critical point where the pathway to either Iopamidol or Impurity B diverges.

The generalized synthesis proceeds as follows:

  • Amidation: The process begins with 5-amino-2,4,6-triiodoisophthalyl dichloride (ATIPA-Cl). This highly reactive di-acid chloride is reacted with two equivalents of serinol (2-amino-1,3-propanediol).[6]

  • Formation of Core Intermediate: This reaction forms the stable diamide backbone of the molecule, yielding Iopamidol Impurity A . This compound is the common precursor to both Iopamidol and several related impurities.[6][7]

  • Acylation: The final step involves the selective acylation of the primary amine group at the C5 position of Impurity A. To produce Iopamidol, an activated form of (S)-2-hydroxypropanoic acid, typically (S)-2-acetoxypropionyl chloride, is used.[6] A subsequent deprotection step (hydrolysis of the acetate) yields the final Iopamidol product.

Iopamidol Synthesis Pathway A 5-Amino-2,4,6-triiodoisophthalyl dichloride (ATIPA-Cl) C Iopamidol Impurity A (Common Intermediate) A->C Amidation B Serinol B->C E Iopamidol (Final Product) C->E Acylation & Deprotection D (S)-2-Acetoxypropionyl chloride D->E

General synthesis pathway for Iopamidol.

The Primary Formation Pathway of Impurity B

Analysis of the synthetic process reveals that Impurity B is a classic process-related impurity . It is not formed from the degradation of the final Iopamidol molecule but is instead co-synthesized when specific contaminants are present in the starting materials for the final acylation step.

The key mechanism is the acylation of the common intermediate, Iopamidol Impurity A , with a reactive C2-acylating agent instead of the intended C3-acylating agent ((S)-2-acetoxypropionyl chloride).

Causality of Formation: The most probable contaminant in the (S)-2-acetoxypropionyl chloride reagent is chloroacetyl chloride (Cl-CH₂-CO-Cl) or a related glycolic acid derivative. The presence of this C2 impurity leads to a competing acylation reaction.

  • Erroneous Acylation: During the final synthesis step, the primary amine of Iopamidol Impurity A reacts with the chloroacetyl chloride contaminant. This forms the chlorinated intermediate, 5-[(chloroacetyl)amino]-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide.[7]

  • Hydrolysis: During the reaction workup or subsequent purification steps (which often involve aqueous or basic conditions for deprotection), the chlorine atom on the newly added side chain is hydrolyzed to a hydroxyl group. This hydrolysis step converts the chlorinated intermediate into the final, stable Iopamidol EP Impurity B.

This pathway is substantiated by patent literature, which describes a specific method for synthesizing Impurity B by intentionally reacting Impurity A with chloroacetyl chloride.[7]

Impurity B Formation Pathway C Iopamidol Impurity A F Chlorinated Intermediate C->F Competing Acylation D C2 Acylating Impurity (e.g., Chloroacetyl Chloride) D->F G Iopamidol EP Impurity B F->G Hydrolysis (during workup)

Formation pathway of Impurity B via a competing reaction.

Distinguishing from Degradation Pathways

It is critical to differentiate process-related impurities from degradants. Degradation studies of Iopamidol, particularly under conditions like UV irradiation or advanced oxidation, show distinct pathways that do not lead to the formation of Impurity B.[8][9] These degradation processes typically involve:

  • Deiodination: The cleavage of carbon-iodine bonds on the benzene ring.[8]

  • Hydroxylation: The addition of hydroxyl groups to the aromatic ring.[8]

  • Hydrolysis: The breakdown of the amide bonds in the side chains under harsh conditions.[10]

The transformation of Iopamidol's (S)-2-hydroxypropanoyl side chain into a hydroxyacetyl group would require a C-C bond cleavage, a high-energy process not observed under typical stability or degradation studies. This provides strong evidence that Impurity B is not a degradant of the Iopamidol molecule.

Experimental Protocols for Synthesis

The following protocols, adapted from synthetic procedures described in the literature, illustrate the formation of the core intermediate and Impurity B itself.[7] These methods are intended for research and analytical standard preparation.

Protocol 1: Synthesis of Iopamidol Impurity A (Core Intermediate)

This protocol outlines the formation of the common precursor from the starting acid chloride.

Materials:

  • 5-amino-2,4,6-triiodoisophthalyl dichloride (ATIPA-Cl)

  • Serinol (2-amino-1,3-propanediol)

  • N,N-dimethylacetamide (DMAc)

  • Triethylamine

  • Deionized water

  • Ethanol or Isopropanol

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen), dissolve ATIPA-Cl in DMAc (e.g., 1g in 2-5 mL).

  • In a separate vessel, prepare a solution of serinol in DMAc (e.g., 1g in 5-10 mL).

  • To the ATIPA-Cl solution, add triethylamine (approx. 2.1-3.0 molar equivalents).

  • Slowly add the serinol solution to the ATIPA-Cl mixture while maintaining the temperature below 30°C. The molar ratio of ATIPA-Cl to serinol should be approximately 1:2.2-3.0.

  • Stir the reaction mixture at room temperature for 18-24 hours until the reaction is complete (monitored by HPLC).

  • Once complete, slowly pour the reaction mixture into deionized water to precipitate the product.

  • Filter the resulting solid, wash thoroughly with deionized water, and then with ethanol or isopropanol.

  • Dry the solid under vacuum to yield Iopamidol Impurity A.

Protocol 2: Synthesis of Iopamidol EP Impurity B

This protocol demonstrates the formation of Impurity B from Impurity A, simulating its formation from a contaminated reagent.

Materials:

  • Iopamidol Impurity A (synthesized as per Protocol 1)

  • Chloroacetyl chloride

  • N,N-dimethylacetamide (DMAc)

  • Chloroform or Dichloromethane

  • Deionized water

Procedure:

  • Suspend Iopamidol Impurity A in a mixture of DMAc and chloroform (or dichloromethane) (e.g., 1g Impurity A in 1 mL DMAc and 3 mL chloroform).

  • Cool the suspension in an ice bath to 0-5°C.

  • Slowly add chloroacetyl chloride (approx. 5.5-7.0 molar equivalents) to the cooled suspension while stirring vigorously.

  • Allow the reaction to stir at a low temperature for 2-4 hours.

  • Slowly add deionized water to the reaction mixture to quench excess chloroacetyl chloride and to initiate hydrolysis of the chlorinated intermediate.

  • Adjust the pH to neutral using a suitable base if necessary.

  • The product may precipitate or require extraction. Purify the crude product via recrystallization or column chromatography to obtain Iopamidol EP Impurity B.

Control Strategies and Conclusion

The definitive identification of Iopamidol EP Impurity B as a process-related impurity dictates a clear and effective control strategy. Prevention, rather than removal, is the most efficient approach.

Core Control Strategy: The primary point of control is the purity of the acylating agent , (S)-2-acetoxypropionyl chloride.

  • Raw Material Qualification: Implement stringent quality control checks on incoming batches of this raw material. Analytical methods such as Gas Chromatography (GC) or HPLC should be used to screen for the presence of chloroacetyl chloride and other C2-acylating contaminants.

  • Supplier Management: Work with qualified suppliers who can demonstrate robust control over their own manufacturing processes to minimize the generation of these impurities.

  • In-Process Controls: Monitor the reaction for the formation of Impurity B using in-process HPLC analysis. Early detection can help mitigate downstream issues.

Conclusion: The formation of Iopamidol EP Impurity B is a direct consequence of a competing acylation reaction on the common synthetic intermediate, Iopamidol Impurity A. The causative agent is a C2-acylating impurity, such as chloroacetyl chloride, present in the raw material used for the final synthetic step. It is not a product of Iopamidol degradation. This understanding allows for the implementation of a targeted control strategy focused on raw material purity, ensuring the consistent production of high-quality Iopamidol that meets rigorous pharmacopeial standards.

References

  • Process for the preparation of iopamidol. (WO2000050385A1). Google Patents.
  • Iopamidol-impurities. Pharmaffiliates. Retrieved from [Link]

  • Iopamidol Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Retrieved from [Link]

  • Synthetic methods of an impurity A and an impurity B of iopamidol. (CN105461581A). Google Patents.
  • Iopamidol EP Impurity B, Iopamidol BP Impurity B, Iopamidol USP RC B, this compound. Allmpus. Retrieved from [Link]

  • Novel compound and method for synthesizing iopamidol impurity D, impurity F, impurity G and impurity J by means of novel compound. (CN105272899A). Google Patents.
  • Iopamidol Impurities and Related Compound. Veeprho. Retrieved from [Link]

  • Iopamidol. PubChem, National Institutes of Health. Retrieved from [Link]

  • Iopamidol EP Impurity B. KM Pharma Solution Private Limited. Retrieved from [Link]

  • Iopamidol EP Impurity B | CAS 77868-41-8. Veeprho. Retrieved from [Link]

  • Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes. PubMed, National Institutes of Health. Retrieved from [Link]

  • Degradation of iopamidol in the permanganate/sulfite process: Evolution of iodine species and effect on the subsequent formation of disinfection by-products. PubMed, National Institutes of Health. Retrieved from [Link]

Sources

An In-depth Technical Guide on Iopamidol Forced Degradation Studies and Impurity Formation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for conducting forced degradation studies on Iopamidol, a widely used non-ionic, iodinated contrast agent.[1][2][3] The document delves into the scientific rationale behind stress testing, outlines detailed experimental protocols, and explores the analytical methodologies crucial for the identification and quantification of degradation products. By synthesizing regulatory expectations with practical, field-proven insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals dedicated to ensuring the quality, safety, and efficacy of Iopamidol.

Introduction: The Imperative of Stability in Pharmaceutical Agents

Iopamidol, chemically known as N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide, is a cornerstone in radiographic imaging.[1][4] Its efficacy is intrinsically linked to its chemical integrity. Forced degradation studies, or stress testing, are a regulatory requirement and a fundamental component of the drug development process.[5][6][7] These studies are designed to deliberately degrade the active pharmaceutical ingredient (API) under conditions more severe than accelerated stability studies.[8][9] The primary objectives are to elucidate degradation pathways, identify potential degradation products, and develop stability-indicating analytical methods capable of reliably separating and quantifying these impurities.[8][10][11] This proactive approach is essential for building robust formulations, defining stable storage conditions, and ensuring patient safety.[1]

Scientific Rationale: Designing a Scientifically Sound Forced Degradation Study

A well-designed forced degradation study is not a random exercise in chemical destruction but a systematic investigation into the molecule's inherent stability. The selection of stress conditions is guided by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), and a deep understanding of the molecule's chemical structure.[5][10] The goal is to achieve a target degradation of 5-20%, which is sufficient to generate and identify degradation products without completely destroying the molecule.[5][12]

Iopamidol's Structural Vulnerabilities:

Iopamidol's structure presents several key functional groups susceptible to degradation:

  • Amide Linkages: The two amide bonds in the side chains are prone to hydrolysis under both acidic and alkaline conditions.[13][14]

  • Secondary Alcohols: The hydroxyl groups on the side chains can be oxidized to form ketone derivatives.[13]

  • Tri-iodinated Benzene Ring: The carbon-iodine bonds can be cleaved under photolytic stress, leading to deiodination.[13][15]

The following diagram illustrates the logical workflow for a comprehensive forced degradation study of Iopamidol.

G cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Stress Condition Execution cluster_2 Phase 3: Analysis & Identification cluster_3 Phase 4: Interpretation & Reporting API_Characterization Iopamidol API Characterization Protocol_Development Develop Stress Testing Protocol (ICH Q1A) API_Characterization->Protocol_Development Analytical_Method_Selection Select Stability-Indicating Analytical Method (e.g., HPLC/UPLC) Protocol_Development->Analytical_Method_Selection Hydrolysis Hydrolytic Stress (Acid & Base) Analytical_Method_Selection->Hydrolysis Oxidation Oxidative Stress (e.g., H2O2) Analytical_Method_Selection->Oxidation Photolysis Photolytic Stress (UV/Vis Light) Analytical_Method_Selection->Photolysis Thermolysis Thermal Stress (Dry & Wet Heat) Analytical_Method_Selection->Thermolysis Sample_Analysis Analyze Stressed Samples (HPLC, UPLC-MS) Hydrolysis->Sample_Analysis Oxidation->Sample_Analysis Photolysis->Sample_Analysis Thermolysis->Sample_Analysis Impurity_Profiling Impurity Profiling Sample_Analysis->Impurity_Profiling Structure_Elucidation Structure Elucidation of Major Degradants (NMR, MS) Impurity_Profiling->Structure_Elucidation Pathway_Elucidation Elucidate Degradation Pathways Structure_Elucidation->Pathway_Elucidation Method_Validation Validate Analytical Method (ICH Q2(R1)) Pathway_Elucidation->Method_Validation Report_Generation Generate Comprehensive Report Method_Validation->Report_Generation

Caption: Experimental Workflow for Iopamidol Forced Degradation Studies.

Core Experimental Protocols

The following protocols are designed to be self-validating by including control samples and ensuring that the analytical methods used can distinguish between the API and its degradation products.

Materials and Reagents
  • Iopamidol API

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

Stress Conditions

3.2.1. Acidic and Alkaline Hydrolysis

  • Objective: To investigate the susceptibility of the amide bonds to hydrolysis.

  • Protocol:

    • Prepare a stock solution of Iopamidol in a suitable solvent (e.g., water or a water/methanol mixture).

    • For acidic hydrolysis, mix the stock solution with 0.1 M HCl.

    • For alkaline hydrolysis, mix the stock solution with 0.1 M NaOH.[13]

    • Incubate the solutions at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2-24 hours).[13]

    • At specified time points, withdraw samples, neutralize them (for both acidic and alkaline samples), and dilute to a suitable concentration for analysis.

    • A control sample of Iopamidol in the same solvent should be kept at the same temperature.

3.2.2. Oxidative Degradation

  • Objective: To assess the impact of oxidative stress on the secondary alcohol groups and other potential sites.

  • Protocol:

    • Treat the Iopamidol stock solution with 3% H₂O₂.[13]

    • Keep the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours).[13]

    • At the end of the exposure period, dilute the sample for analysis.

    • A control sample without H₂O₂ should be stored under the same conditions.

3.2.3. Photolytic Degradation

  • Objective: To evaluate the stability of Iopamidol under exposure to light, focusing on the potential for deiodination.

  • Protocol:

    • Expose a solution of Iopamidol to a light source that provides both UV and visible output (e.g., in a photostability chamber). The exposure should be consistent with ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.[13]

    • Analyze both the exposed and control samples after a defined exposure period.

3.2.4. Thermal Degradation

  • Objective: To determine the effect of heat on the stability of Iopamidol.

  • Protocol:

    • Expose solid Iopamidol API and a solution of Iopamidol to elevated temperatures (e.g., 60-80°C) in a controlled oven.

    • For the solution, both neutral and buffered conditions can be tested.

    • Analyze the samples at various time points.

    • Control samples should be stored at a lower, controlled temperature.

Analytical Methodologies: The Key to Unlocking Degradation Pathways

The choice of analytical technique is critical for the success of a forced degradation study. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorses for impurity profiling due to their high resolution and sensitivity.[16][17]

HPLC/UPLC Method Development and Validation

A stability-indicating method must be able to separate the main Iopamidol peak from all potential degradation products.

  • Typical HPLC/UPLC Parameters:

    • Column: A reversed-phase C18 column is commonly used.[18]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed.

    • Detection: UV detection at a wavelength where Iopamidol and its impurities absorb is standard.

    • Column Temperature: Maintaining a consistent column temperature (e.g., 25-30°C) is crucial for reproducible results.[18]

  • Method Validation (as per ICH Q2(R1)): [19][20][21][22][23]

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[23] This is demonstrated by the separation of the main peak from all degradation products.

    • Linearity, Range, Accuracy, and Precision: These parameters are essential for the accurate quantification of impurities.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Important for determining the sensitivity of the method for detecting low levels of impurities.

    • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Identification of Degradation Products

Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for the structural elucidation of unknown impurities.[1][17] By providing mass-to-charge ratio information, it allows for the determination of the molecular weight of degradation products, offering clues to their structure. For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be required.[1]

Iopamidol Degradation Pathways and Impurity Profile

Forced degradation studies have revealed several key degradation pathways for Iopamidol.[14]

  • Hydrolysis: Under both acidic and alkaline conditions, the primary degradation pathway is the hydrolysis of the amide linkages in the side chains, leading to the formation of the corresponding carboxylic acid and amine derivatives.[13][14] Alkaline conditions generally result in a faster rate of hydrolysis.[13]

  • Oxidation: Oxidative stress can lead to the oxidation of the secondary alcohol groups on the side chains to form ketone derivatives.[13] Hydroxylation of the aromatic ring is another possible degradation pathway.[13]

  • Photodegradation: Exposure to UV light can cause deiodination, where iodine atoms are cleaved from the benzene ring, and hydroxylation.[14][15]

The following diagram illustrates the primary degradation pathways of Iopamidol.

G cluster_conditions Stress Conditions cluster_products Degradation Products Iopamidol Iopamidol C17H22I3N3O8 Acid Acidic Hydrolysis Iopamidol->Acid Base Alkaline Hydrolysis Iopamidol->Base Oxidation Oxidation (H2O2) Iopamidol->Oxidation Photolysis Photolysis (UV/Vis) Iopamidol->Photolysis Amide_Cleavage Amide Cleavage Products (Carboxylic Acid + Amine Derivatives) Acid->Amide_Cleavage Base->Amide_Cleavage Ketone_Derivatives Ketone Derivatives (Oxidized Side Chains) Oxidation->Ketone_Derivatives Deiodinated_Products Deiodinated Products (Loss of Iodine) Photolysis->Deiodinated_Products Hydroxylated_Products Hydroxylated Products (Addition of -OH) Photolysis->Hydroxylated_Products

Caption: Primary Degradation Pathways of Iopamidol.

Table 1: Summary of Iopamidol Degradation Products under Various Stress Conditions

Stress ConditionPrimary Degradation PathwayKey Degradation Products
Acidic Hydrolysis Amide bond cleavageCorresponding carboxylic acid and amine derivatives
Alkaline Hydrolysis Amide bond cleavageCorresponding carboxylic acid and amine derivatives (typically faster than acidic)
Oxidative (H₂O₂) Oxidation of secondary alcoholsKetone derivatives
HydroxylationHydroxylated aromatic ring derivatives
Photolytic (UV/Vis) DeiodinationMono-, di-, and non-iodinated derivatives
HydroxylationHydroxylated derivatives
Thermal Slow hydrolysis of amide bondsGenerally stable under typical thermal stress conditions

Conclusion: From Data to Dossier

The insights gained from forced degradation studies are integral to the regulatory submission process. A comprehensive report should be generated that includes:

  • A detailed description of the stress conditions applied.

  • The analytical procedures used and their validation data.

  • A summary of the degradation products formed under each condition.

  • The proposed degradation pathways.

  • Evidence of the stability-indicating nature of the analytical method.

By adhering to a scientifically rigorous and methodologically sound approach to forced degradation studies, pharmaceutical scientists can ensure the development of a stable, safe, and effective Iopamidol product.

References

  • Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes. (2014). Water Research. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories Inc.. [Link]

  • An Update for Pharmaceutical Stress Testing Enabled by Modern Informatics Technologies. (n.d.). ACD/Labs. [Link]

  • New developments in the pharmaceutical stress testing industry. (2021). European Pharmaceutical Review. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Stress Testing: Significance and symbolism. (2025). ScienceDirect. [Link]

  • Drug Product Stress Testing. (n.d.). Neopharm Labs. [Link]

  • Degradation of iopamidol in the permanganate/sulfite process: Evolution of iodine species and effect on the subsequent formation of disinfection by-products. (2023). Journal of Environmental Sciences. [Link]

  • Iopamidol. (n.d.). PubChem. [Link]

  • Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. (2023). Journal of Pharmaceutical Sciences. [Link]

  • Iopamidol API. (n.d.). Midas Pharma. [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021). International Journal of Creative Research Thoughts. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. [Link]

  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. [Link]

  • Degradation of iodinated X-ray contrast media by advanced oxidation processes. (2023). Science of The Total Environment. [Link]

  • Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts. (2020). Water Research. [Link]

  • Reductive and oxidative degradation of iopamidol, iodinated X-ray contrast media, by Fe(III)-oxalate under UV and visible light treatment. (2014). Water Research. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2016). ResearchGate. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. [Link]

  • Development, chemistry, and physical properties of iopamidol and its analogues. (1983). Investigative Radiology. [Link]

  • Iopamidol Impurities and Related Compound. (n.d.). Veeprho. [Link]

  • Iopamidol. (n.d.). Wikipedia. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Separation and purification of iopamidol using preparative high-performance liquid chromatography. (2025). ResearchGate. [Link]

  • Efficient Degradation of Iopromide by Using Sulfite Activated with Mackinawite. (2018). Molecules. [Link]

  • Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Operation. (2020). Langmuir. [Link]

  • Safety Data Sheet. (2023). Bracco. [Link]

  • ISOVUE®-300 ISOVUE®-370. (n.d.). U.S. Food and Drug Administration. [Link]

Sources

Methodological & Application

Application Note: A Guide to the Analysis of Desmethyl Iopamidol in Pharmacopeial Assays

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Principles: Iopamidol and the Imperative of Purity

Iopamidol is a non-ionic, water-soluble iodinated contrast agent, indispensable in modern diagnostic imaging procedures such as CT scans and angiography.[1][2][3] Its function is to opacify body structures to X-rays, with the degree of opacity directly related to the concentration of the iodinated agent.[2] The intricate, multi-step synthesis of Iopamidol, coupled with its potential for degradation under various stress conditions (e.g., alkaline, oxidative, photolytic), means that the final active pharmaceutical ingredient (API) can contain process-related and degradation impurities.[1][3][4]

Controlling these impurities is not merely a matter of compliance; it is fundamental to the safety and efficacy of the final drug product.[1][2] Pharmacopeial bodies, chiefly the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), establish rigorous standards and analytical procedures to identify and quantify these related substances, ensuring that they remain below specified safety thresholds.[1] This guide focuses specifically on a critical impurity, Desmethyl Iopamidol, providing in-depth protocols and scientific rationale for its analysis within the USP/EP framework.

Spotlight on the Analyte: this compound (Iopamidol EP Impurity B)

This compound, identified as Iopamidol EP Impurity B, is a known related substance of Iopamidol.[5][6][7] Its presence in the API is carefully monitored as part of the overall impurity profile. Understanding its structure and behavior relative to the parent Iopamidol molecule is key to developing a robust analytical method capable of resolving and accurately quantifying it. High-Performance Liquid Chromatography (HPLC) is the universally accepted technique for this purpose, offering the high resolution required to separate structurally similar compounds within a complex mixture.[1][2][8]

The logical relationship between Iopamidol and its key impurities is foundational to the analytical strategy. The goal is to ensure the method can distinguish the main compound from its potential variants.

Caption: Relationship between Iopamidol and its key related substances.

The Regulatory Framework: USP and EP Chromatographic Standards

The analytical methods for Iopamidol are governed by specific monographs within the USP and EP. However, these monographs are built upon the principles outlined in the general chapters on chromatography—namely USP General Chapter <621> Chromatography and EP General Chapter 2.2.46 Chromatographic Separation Techniques .[9][10][11][12] These chapters are critical as they define the foundational parameters, calculations, and, importantly, the system suitability requirements that ensure an analytical system is performing adequately for its intended purpose.[9][13][14] They also provide harmonized guidelines on permissible adjustments to chromatographic methods, allowing laboratories to adapt methods to their specific instrumentation while maintaining validated results.[9][14]

A core principle of trustworthiness in these assays is the System Suitability Test (SST) . The SST is not a mere formality; it is a self-validating check performed before any sample analysis.[13] By verifying parameters like resolution, peak symmetry (tailing factor), and precision (repeatability), the SST confirms that the chromatographic system can adequately separate the analyte of interest from other components and produce reliable, reproducible data.[11][15][16]

Application Protocol: Quantifying this compound in Iopamidol API

This section provides a detailed, step-by-step protocol for the determination of this compound and other related substances in Iopamidol, synthesized from established pharmacopeial methods.

Objective

To identify and quantify this compound (EP Impurity B) and other specified and unspecified impurities in a sample of Iopamidol drug substance using a gradient HPLC-UV method, in accordance with USP/EP standards.

Materials and Reagents
  • Reference Standards:

    • Iopamidol RS (USP or EP)[17][18]

    • This compound RS (Iopamidol EP Impurity B)[5][6][7]

    • Other relevant impurity standards as required by the specific monograph (e.g., Iopamidol Related Compound A, B, C).[17][19][20]

  • Solvents & Chemicals:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Monobasic Potassium Phosphate (or similar buffer salt)

    • Phosphoric Acid

    • Water (HPLC Grade, e.g., Milli-Q or equivalent)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Gradient pumping system

    • Autosampler

    • Column thermostat

    • UV-Vis Detector

Chromatographic Conditions

The selection of chromatographic conditions is driven by the need to achieve baseline separation between the main Iopamidol peak and all specified impurities, particularly closely eluting ones. The use of a reversed-phase C18 column is standard for separating polar to moderately nonpolar compounds like Iopamidol and its relatives. A gradient elution is necessary to resolve early-eluting polar impurities while ensuring that later-eluting, more nonpolar compounds are eluted in a reasonable time with good peak shape.

ParameterRecommended SettingCausality and Justification
Column L1 packing (C18), 4.6 mm x 250 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity to retain and separate Iopamidol and its related substances. The column dimensions and particle size are standard for robust, high-resolution separations as per pharmacopeial guidelines.
Mobile Phase A Buffer Solution (e.g., Phosphate buffer, pH adjusted)A buffered aqueous phase controls the ionization state of the analytes, leading to consistent retention times and improved peak shapes.
Mobile Phase B Acetonitrile or MethanolThe organic modifier is used to control the elution strength of the mobile phase. A gradient from low to high organic content is used to elute compounds with varying polarities.
Gradient Program Time-based linear gradient (e.g., 0-30 min, 5% to 40% B)A gradient is essential for resolving a wide range of impurities with different chemical properties in a single run. The specific slope of the gradient is optimized to maximize resolution between critical peak pairs.[14]
Flow Rate 1.0 - 2.0 mL/minThis flow rate provides a balance between analysis time and separation efficiency for a standard 4.6 mm ID column.[21]
Column Temperature 30 - 40 °CMaintaining a constant, elevated column temperature reduces mobile phase viscosity, improves peak efficiency, and ensures retention time reproducibility. Temperature is a critical parameter to control for robustness.[1]
Detection Wavelength 240 nmThis wavelength is chosen based on the UV absorbance maximum of Iopamidol and its chromophoric impurities, providing high sensitivity for detection.[21]
Injection Volume 10 - 20 µLThe volume is selected to ensure sufficient mass is loaded onto the column for sensitive detection without causing peak distortion or column overload.[21]
Preparation of Solutions
  • System Suitability Solution (SSS): Prepare a solution containing Iopamidol RS and key specified impurities (including this compound) at concentrations that will allow for the verification of resolution. For example, a solution containing Iopamidol (~0.02 mg/mL) and Iopamidol Related Compound B (~0.01 mg/mL) is often used to demonstrate resolution.[22]

    • Causality: This solution is the primary tool for validating the method's performance on a given day. It directly tests the most critical separation specified in the monograph, ensuring the system can differentiate between the parent drug and a closely related compound.

  • Standard Solution: Prepare a solution of Iopamidol RS at a known concentration, typically very dilute (e.g., matching the 0.1% impurity level relative to the test solution). This is used for the quantification of impurities.

  • Test Solution: Accurately weigh and dissolve the Iopamidol API sample in water or mobile phase A to achieve a high concentration (e.g., 10 mg/mL).[23] This high concentration is necessary to detect impurities present at very low levels (e.g., 0.1%).

Experimental Protocol: Step-by-Step
  • System Preparation: Set up the HPLC system according to the parameters in the table above. Equilibrate the column with the initial mobile phase composition for at least 30-60 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the SSS one or more times. Verify that the resolution between the two principal peaks (e.g., Iopamidol and Iopamidol Related Compound B) is not less than the value specified in the monograph (e.g., R ≥ 7.0).[22]

    • Inject the Standard Solution five or six times. Calculate the relative standard deviation (RSD) of the peak areas. The RSD should be not more than 5.0% (or as specified).

    • Determine the tailing factor (symmetry factor) for the Iopamidol peak. It should typically be between 0.8 and 1.8.[11]

    • Trustworthiness Check: Do not proceed with sample analysis if any of the SST criteria fail. Failing SST indicates a problem with the column, mobile phase, or instrument that would invalidate any subsequent results.

  • Analysis:

    • Once the system passes the SST, inject a blank (diluent) to ensure no carryover or system contamination.

    • Inject the Test Solution in duplicate.

    • Inject the Standard Solution periodically (e.g., after every 6-10 sample injections) to verify system stability throughout the analytical run.

  • Data Integration and Calculation:

    • Integrate all peaks in the chromatogram of the Test Solution, disregarding any peaks from the blank and any peak with an area less than the disregard limit (e.g., 0.05%).

    • Calculate the percentage of this compound and other impurities using the peak area response from the Standard Solution or by area normalization, as specified in the monograph.

    • Formula (using external standard): % Impurity = (Area_Impurity / Area_Standard) * (Conc_Standard / Conc_Test) * 100

Analytical Workflow and Data Management

The entire process, from preparation to final report, must follow a logical and documented workflow to ensure data integrity and compliance.

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phases & Diluents prep_sol Prepare SST, Standard, & Test Solutions prep_mobile->prep_sol equilibrate Equilibrate System prep_sol->equilibrate sst Perform System Suitability Test (SST) equilibrate->sst analyze Inject Blank & Samples sst->analyze If Pass integrate Integrate Chromatograms analyze->integrate calculate Calculate Impurity % integrate->calculate report Compare to Specifications & Generate Report calculate->report

Caption: Standard workflow for pharmacopeial impurity analysis.

References

  • Degradation Profile of Iopamidol: A Comparative Analysis Under Stress Conditions - Benchchem.
  • A Comparative Guide to Robustness Testing of Analytical Procedures for Iopamidol Impurities - Benchchem.
  • Insights into CoFe2O4/Peracetic Acid Catalytic Oxidation Process for Iopamidol Degradation: Performance, Mechanisms, and I-DBP Form
  • Understanding the L
  • 〈621〉 Chrom
  • Navigating Iopamidol Impurity Analysis: A Comparative Guide to HPLC and UPLC - Benchchem.
  • Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards.
  • CAS 60166-98-5 (Iopamidol EP Impurity A) - BOC Sciences.
  • Are You Sure You Understand USP <621>?
  • Iopamidol EP Impurity A - SRIRAMCHEM.
  • Iopamidol EP Impurity A | CAS 60166-98-5 - Veeprho.
  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare.
  • 2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46.
  • Update: European Pharmacopeia EP 2.2.46 - Phenomenex.
  • USP-NF 〈621〉 Chrom
  • Iopamidol EP Impurity B (this compound) - Axios Research.
  • Further Modifications to USP Chapter <621> Chrom
  • Iopamidol Related Compound A (50 mg) (N,N'-Bis-(1,3-dihydroxy-2-propyl) - USP.
  • Iopamidol Impurities and Rel
  • Buy Iopamidol Related Compound B Reference Standard, USP-1344735 - Chromachemie.
  • Iopamidol Related Compound C USP Reference Standard - Sigma-Aldrich.
  • Iopamidol USP 2025.
  • USP Monographs: Iopamidol - USP29-NF24.
  • IOPAMIDOL - precisionFDA.
  • Iopamidol Injection USP 2025.
  • Iopamidol EP Impurity B (this compound) - Axios Research.
  • This compound CAS 77868-41-8 - United St
  • 5-amino-2,4,6-triiodobenzene-1,3 - European Pharmacopoeia 6.0.

Sources

Application Notes and Protocols: Desmethyl Iopamidol as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical measurements are paramount. Reference standards serve as the bedrock of these measurements, providing a benchmark against which product identity, purity, quality, and strength are assessed.[1] Desmethyl Iopamidol, a key related substance of the non-ionic, low-osmolar iodinated contrast agent Iopamidol, is a critical reference standard for ensuring the safety and efficacy of the final drug product.[2][3][4]

Iopamidol's complex multi-step synthesis means that impurities must be rigorously monitored to comply with pharmacopeial standards set by bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), as well as guidelines from the International Council for Harmonisation (ICH).[5] This document provides a comprehensive protocol for the proper use of this compound as a reference standard, grounded in established scientific principles and regulatory expectations.[6]

Understanding this compound

2.1. Chemical Identity and Properties

This compound is structurally similar to Iopamidol, differing by the absence of a methyl group. A thorough understanding of its chemical and physical properties is fundamental to its correct application as a reference standard.

PropertyValueSource
Molecular Formula C₁₇H₂₂I₃N₃O₈[3][7][8]
Molecular Weight 777.09 g/mol [3][7][8]
CAS Number 60166-93-0[3][7][9]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water[10]

2.2. Classification and Traceability

Reference standards are categorized as either primary or secondary (working) standards.

  • Primary Reference Standard: A substance that is widely acknowledged to have the highest purity and whose value is accepted without reference to other standards.[1] These are typically obtained from pharmacopeial bodies (e.g., USP, EP).

  • Secondary (Working) Reference Standard: A substance whose characteristics are established by comparison to a primary reference standard.[11][12] These are often prepared in-house or sourced from commercial suppliers and are used for routine analysis.[11][12]

It is crucial that any secondary standard of this compound be traceable to a primary standard, with its purity and identity thoroughly characterized.[11][13]

Protocol for Handling and Storage of this compound Reference Standard

The integrity of a reference standard is contingent upon its proper handling and storage. Deviations can compromise its purity and, consequently, the validity of analytical results.

3.1. Initial Receipt and Documentation

Upon receipt of the this compound reference standard, the following steps are mandatory:

  • Verification: Cross-reference the received material with the Certificate of Analysis (CoA). The CoA is a critical document that provides information on the lot number, purity, identity, and recommended storage conditions.[14]

  • Log Entry: Record the receipt date, lot number, supplier, and initial quantity in a dedicated reference standard logbook or a Laboratory Information Management System (LIMS).[13]

  • Visual Inspection: Examine the container for any signs of damage or contamination.

3.2. Storage Conditions

Proper storage is essential to maintain the stability of the reference standard.

  • Temperature: Store at controlled room temperature (25°C), with excursions permitted between 15°C and 30°C, unless otherwise specified on the CoA.[9]

  • Light: Protect from light by storing in a light-resistant container.[9]

  • Moisture: Keep the container tightly closed to protect from moisture.[1]

3.3. Requalification and Expiry

Reference standards must be periodically requalified to ensure their continued fitness for use.[13] The requalification period should be based on stability data. If a retest date is provided by the manufacturer, the standard should be re-evaluated before this date.

Preparation of Standard Solutions: A Step-by-Step Protocol

The preparation of accurate standard solutions is a critical step in quantitative analysis. The following protocol outlines the preparation of a stock and working standard solution of this compound, typically for use in High-Performance Liquid Chromatography (HPLC) analysis.

4.1. Equipment and Materials

  • This compound Reference Standard

  • Analytical balance (readable to at least 0.01 mg)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • HPLC-grade water and acetonitrile (or other appropriate solvents as per the analytical method)

  • Syringe filters (e.g., 0.45 µm PVDF)

4.2. Workflow for Standard Solution Preparation

G cluster_prep Standard Solution Preparation cluster_working Working Standard Preparation start Start: Obtain this compound RS & CoA weigh Accurately weigh the reference standard start->weigh dissolve Dissolve in a known volume of diluent in a volumetric flask weigh->dissolve sonicate Sonicate briefly to ensure complete dissolution dissolve->sonicate volume Bring to final volume with diluent and mix thoroughly sonicate->volume stock Label as 'Stock Solution' with concentration, date, and initials volume->stock pipette Pipette a precise volume of the Stock Solution stock->pipette For Working Standard dilute Dilute in a new volumetric flask with the mobile phase pipette->dilute mix Mix thoroughly dilute->mix filter Filter through a 0.45 µm syringe filter mix->filter working Label as 'Working Standard' and transfer to an HPLC vial filter->working

Caption: Workflow for preparing stock and working standard solutions.

4.3. Detailed Protocol

  • Stock Solution Preparation (e.g., 100 µg/mL): a. Accurately weigh approximately 10 mg of the this compound reference standard. b. Quantitatively transfer the weighed standard to a 100 mL volumetric flask. c. Add approximately 70 mL of the diluent (e.g., HPLC-grade water) and sonicate for 5-10 minutes to dissolve. d. Allow the solution to return to room temperature. e. Dilute to the mark with the diluent and mix well. f. This solution is the Stock Solution. Calculate the exact concentration based on the weighed amount and the purity stated in the CoA.

  • Working Standard Solution Preparation (e.g., 10 µg/mL): a. Pipette 10.0 mL of the Stock Solution into a 100 mL volumetric flask. b. Dilute to the mark with the mobile phase and mix well. c. This is the Working Standard Solution. d. Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

4.4. Stability of Solutions

The stability of stock and working solutions should be established to determine their appropriate storage conditions and shelf life.[14] It is recommended to evaluate short-term stability at room temperature for at least 6 hours and long-term stability under refrigerated or frozen conditions.[14]

Application in Analytical Method Validation

The this compound reference standard is indispensable for the validation of analytical methods intended to quantify it as an impurity in Iopamidol drug substances and products.[6] Method validation ensures that the analytical procedure is fit for its intended purpose.[15][16]

5.1. Key Validation Parameters

The following validation parameters are assessed using the this compound reference standard:

Validation ParameterPurposeTypical Experiment
Specificity/Selectivity To demonstrate that the method can unequivocally assess the analyte in the presence of other components.Analyze a blank, a placebo, the Iopamidol API, and the this compound standard. Spike the API with the standard to show resolution.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.Prepare a series of at least five concentrations of the standard and plot the response versus concentration.
Accuracy To demonstrate the closeness of the test results to the true value.Analyze a sample with a known concentration of the standard (e.g., a spiked placebo) and calculate the percent recovery.[15]
Precision To demonstrate the degree of scatter between a series of measurements. Assessed at repeatability and intermediate precision levels.Perform multiple preparations of the standard at the same concentration and analyze.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Determined by analyzing a series of dilute solutions of the standard and establishing the concentration at which a signal-to-noise ratio of approximately 10:1 is achieved.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Determined by analyzing a series of dilute solutions of the standard and establishing the concentration at which a signal-to-noise ratio of approximately 3:1 is achieved.
Robustness To demonstrate the reliability of the method with respect to deliberate variations in method parameters.Vary parameters such as mobile phase composition, pH, column temperature, and flow rate and assess the impact on the results.

5.2. System Suitability

Before any analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting the working standard solution multiple times and evaluating parameters like peak area precision, tailing factor, and theoretical plates.

Conclusion: Ensuring Data Integrity through Proper Reference Standard Usage

The meticulous use of the this compound reference standard is not merely a procedural formality; it is a cornerstone of scientific integrity in pharmaceutical analysis. Adherence to the protocols outlined in this guide for the handling, storage, and preparation of standard solutions will ensure the generation of reliable and reproducible data. This, in turn, is fundamental to guaranteeing the quality, safety, and efficacy of Iopamidol-containing drug products.

References

  • Pitrè, D., & Felder, E. (1980). Development, chemistry, and physical properties of iopamidol and its analogues. Investigative Radiology, 15(6 Suppl), S301-S309. [Link]

  • Veeprho. (n.d.). Iopamidol Impurities and Related Compound. Retrieved from [Link]

  • World Health Organization. (2010). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 943. [Link]

  • Stevenson, L., et al. (2013). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 15(4), 1034–1043. [Link]

  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]

  • United States Pharmacopeia. (2025). Iopamidol. In USP-NF. [Link]

  • Patel, D. A., et al. (2015). Preparation and evaluation of iopamidol parenteral formulation. International Journal of Pharmaceutical Sciences and Research, 6(8), 3465-3473. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65492, Iopamidol. Retrieved February 7, 2026, from [Link].

  • Naidong, W., & Ghodbane, S. (1996). Development and validation of an HPLC method for the quantitation of tromethamine in iopamidol injection. Journal of Liquid Chromatography & Related Technologies, 19(13), 2133-2147. [Link]

  • Chemsrc. (n.d.). Iopamidol. Retrieved August 25, 2025, from [Link].

  • Wikipedia. (n.d.). Iopamidol. Retrieved from [Link]

  • PharmTech. (2023). Analytical Method Development and Validation in Pharmaceuticals. Retrieved October 18, 2025, from [Link].

  • Kumar, S., et al. (2024). A Review on Analytical Method Development and Validation (With Case Study). International Journal of Science and Research, 13(5), 112-120. [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary - Iopamidol. Retrieved from [Link]

  • Veeprho. (n.d.). Iopamidol Working Standard (Secondary Reference Standard). Retrieved from [Link]

  • Sharma, A., & Sharma, R. (2012). A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy and Biological Sciences, 3(4), 10-17. [Link]

  • Boudreau, S. P., et al. (2020). Analytical Method Development and Validation Overview. In Handbook of Stability Testing in Pharmaceutical Development (pp. 29-56). Springer, New York, NY. [Link]

  • U.S. Food and Drug Administration. (2011). ISOVUE®-370 (lopamidol Injection 76%) Label. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to Sample Preparation for Desmethyl Iopamidol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Desmethyl Iopamidol

Iopamidol is a non-ionic, low-osmolar iodinated contrast agent, established as a cornerstone in medical imaging for enhancing the visibility of internal structures in X-ray and computed tomography (CT) scans.[1][2][3] Its diagnostic efficacy is predicated on its high water solubility and rapid excretion from the body.[1][2] this compound is recognized as a key impurity of Iopamidol, potentially arising during synthesis or degradation.[4]

The precise quantification of this compound in biological matrices such as plasma, serum, and urine is critical for several reasons. In pharmaceutical manufacturing, it is a crucial quality control parameter to ensure the purity and safety of the final drug product.[3] For clinical and toxicological studies, tracking its presence can provide insights into the metabolism and stability of the parent compound, Iopamidol, within a biological system.

Modern bioanalytical workflows overwhelmingly rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its unparalleled sensitivity and selectivity.[5][6] However, the accuracy and robustness of any LC-MS/MS method are fundamentally dependent on the quality of the sample preparation. Biological samples are complex mixtures containing high concentrations of proteins, salts, phospholipids, and other endogenous molecules that can interfere with analysis, causing ion suppression and compromising data integrity.[7][8]

This technical guide provides an in-depth exploration of the principal sample preparation techniques for the analysis of this compound. We will dissect the underlying mechanisms of each method, present validated protocols, and offer expert insights to guide researchers in selecting the optimal strategy for their analytical objectives.

Analyte & Matrix: Core Considerations

A successful sample preparation strategy begins with a firm understanding of both the analyte and the matrix from which it must be isolated.

  • This compound: This molecule is structurally analogous to Iopamidol, characterized by a tri-iodinated benzene ring core, making it a highly polar and water-soluble compound.[2][9] Its key physicochemical properties are summarized in Table 1. This high polarity dictates the choice of solvents and extraction phases.

  • Biological Matrices: Plasma and serum are the most common matrices for pharmacokinetic and bioequivalence studies. Their primary challenge is the high abundance of proteins (e.g., albumin), which can precipitate in the analytical system, foul the LC column, and cause significant matrix effects.[7] Urine is a less complex matrix but requires preparation to remove salts and other interfering compounds.

PropertyDataReference
Chemical Formula C₁₆H₂₀I₃N₃O₈[4][]
Molecular Weight ~763.07 g/mol [4][]
Appearance Assumed to be a white to off-white solid
Solubility Expected to be highly soluble in water, similar to Iopamidol[2]

Table 1: Physicochemical Properties of this compound.

Core Sample Preparation Techniques

The goal of sample preparation is twofold: to remove interfering matrix components and, if necessary, to concentrate the analyte to improve detection sensitivity.[11] We will explore three industry-standard techniques: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.

Protein Precipitation (PPT): The High-Throughput Workhorse

Principle: PPT is the simplest method for removing proteins from biological samples.[8] It involves adding a water-miscible organic solvent to the plasma or serum sample, which reduces the solvation capacity of the aqueous environment, causing proteins to denature, aggregate, and precipitate out of solution.[12]

Protocol: Acetonitrile-Based Protein Precipitation

  • Pipette 100 µL of the biological sample (plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (ACN). This 3:1 ratio of solvent to sample is highly effective for protein removal.[7][13]

  • Vortex the mixture vigorously for 30-60 seconds to ensure complete denaturation and precipitation of proteins.

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at ≥14,000 x g for 10 minutes at 4°C to form a tight protein pellet.[14]

  • Carefully aspirate the supernatant, which contains this compound, and transfer it to a clean tube or 96-well plate for analysis.

  • The supernatant can be injected directly or evaporated to dryness and reconstituted in a mobile phase-compatible solvent to increase concentration.

cluster_workflow Protein Precipitation Workflow Start 1. Plasma Sample (100 µL) Step1 2. Add Acetonitrile (300 µL) Start->Step1 Step2 3. Vortex & Incubate Step1->Step2 Step3 4. Centrifuge (≥14,000 x g) Step2->Step3 Step4 5. Collect Supernatant Step3->Step4 Pellet Discard Protein Pellet End LC-MS/MS Analysis Step4->End

Caption: General workflow for plasma protein precipitation.

Expert Insights:

  • Advantages: This method is fast, inexpensive, and easily automated for high-throughput screening.[12]

  • Limitations: PPT is a non-selective technique. While it removes proteins, it does not eliminate other endogenous components like phospholipids, which are a major cause of ion suppression in LC-MS/MS.[8] The resulting extract is also diluted, which may be problematic for analytes at very low concentrations.

Liquid-Liquid Extraction (LLE): Partition-Based Purification

Principle: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[15] The analyte of interest partitions into the phase in which it is more soluble, leaving interfering substances behind.[16][17]

Protocol: LLE for Polar Analytes (Conceptual)

Note: Due to the high polarity of this compound, standard LLE with non-polar solvents like hexane or ethyl acetate would result in poor recovery. A more advanced approach, such as supported liquid extraction (SLE) or using a more polar organic solvent that forms a distinct phase, would be necessary.

  • Pipette 200 µL of the biological sample into a glass tube.

  • Add 1 mL of a suitable organic solvent (e.g., a mixture containing a more polar solvent like butanol, or using ion-pairing agents to increase hydrophobicity).

  • Vortex vigorously for 2-5 minutes to maximize the surface area between the two phases and facilitate analyte transfer.

  • Centrifuge at 2,000-3,000 x g for 10 minutes to achieve complete phase separation.

  • Carefully remove the desired layer (for a polar analyte, this will likely be the aqueous layer unless specific partitioning strategies are used).

  • Evaporate the collected phase and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

cluster_workflow Liquid-Liquid Extraction Workflow Start 1. Aqueous Sample Step1 2. Add Immiscible Organic Solvent Start->Step1 Step2 3. Vortex to Mix Step1->Step2 Step3 4. Centrifuge for Phase Separation Step2->Step3 Step4 5. Collect Analyte Phase Step3->Step4 Waste Discard Interferent Phase End Evaporate & Reconstitute for Analysis Step4->End

Caption: General workflow for liquid-liquid extraction.

Expert Insights:

  • Advantages: LLE can produce a significantly cleaner extract than PPT by removing lipids and other non-polar interferences.[17] It can also provide some sample concentration.

  • Limitations: LLE is more labor-intensive and time-consuming than PPT.[18] It requires larger volumes of organic solvents and can be difficult to automate. Emulsion formation at the phase interface can also be a significant problem, leading to poor recovery and reproducibility. For highly polar analytes like this compound, achieving efficient extraction into an organic phase is challenging without method modification.

Solid-Phase Extraction (SPE): The Gold Standard for Selectivity

Principle: SPE is a chromatographic technique that uses a solid adsorbent (the stationary phase) to isolate analytes from a liquid sample (the mobile phase).[19] The process involves four key steps: conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the purified analyte.[20]

Protocol: Reversed-Phase SPE for this compound

Sorbent Choice: A polymeric reversed-phase sorbent is recommended for its stability across a wide pH range and its strong retention of polar compounds.

  • Conditioning: Equilibrate the SPE cartridge (e.g., 1 mL, 30 mg polymeric RP sorbent) by passing 1 mL of methanol followed by 1 mL of HPLC-grade water. This activates the stationary phase. Do not allow the sorbent bed to dry out.

  • Sample Loading: Pre-treat the plasma sample by diluting it 1:1 with 2% phosphoric acid in water. Load 200 µL of the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 drop/second). The acidic pH ensures the analyte is in a state suitable for retention.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step is crucial for removing salts, proteins, and other highly polar interferences that were not retained on the sorbent, while this compound remains bound.

  • Elution: Elute this compound from the cartridge using 500 µL of methanol or acetonitrile. The strong organic solvent disrupts the interaction between the analyte and the stationary phase, releasing it into the collection tube.

  • Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis. This step provides a 2x concentration factor.

cluster_workflow Solid-Phase Extraction Workflow Step1 1. Condition Sorbent (Methanol -> Water) Step2 2. Load Sample Step1->Step2 Step3 3. Wash Impurities Step2->Step3 Step4 4. Elute Analyte Step3->Step4 End Evaporate & Reconstitute for Analysis Step4->End

Sources

Troubleshooting & Optimization

Impact of column temperature on Iopamidol impurity profiling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Iopamidol Impurity Profiling

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Iopamidol impurity profiling. This guide is designed to provide in-depth answers and troubleshooting advice for common issues encountered during the analytical characterization of Iopamidol, with a specific focus on the critical role of HPLC column temperature.

Frequently Asked Questions (FAQs)

Q1: Why is column temperature such a critical parameter in the HPLC analysis of Iopamidol and its impurities?

Column temperature is a powerful yet often underestimated parameter in High-Performance Liquid Chromatography (HPLC) method development for Iopamidol.[1][2] Its influence is multifaceted, directly impacting several key chromatographic factors:

  • Mobile Phase Viscosity: As temperature increases, the viscosity of the mobile phase (typically a water/acetonitrile or water/methanol mixture) decreases.[2][3] This reduction in viscosity lowers the system backpressure, which can allow for the use of higher flow rates to shorten analysis times or the use of longer columns for improved resolution.[2]

  • Analyte Retention Time: For reversed-phase separations, which are standard for Iopamidol, increasing the column temperature generally leads to a decrease in the retention times of both Iopamidol and its impurities.[4][5] This is because the higher thermal energy increases the analytes' solubility in the mobile phase and accelerates their movement through the column. A common rule of thumb predicts a 1-2% decrease in retention time for every 1°C increase in temperature.[3]

  • Selectivity and Resolution: Temperature can significantly alter the selectivity (the separation factor between two peaks) of a chromatographic system, especially for polar and ionizable compounds like Iopamidol and its related substances.[3][5] Changes in temperature can affect the thermodynamics of the interactions between the analytes, the stationary phase, and the mobile phase. In some cases, adjusting the temperature can improve the resolution of critical pairs of impurities that are difficult to separate otherwise.[6] Conversely, inconsistent temperature control is a common cause of poor reproducibility in retention times and resolution.[5][7]

  • Peak Shape and Efficiency: Operating at elevated temperatures can improve mass transfer kinetics, leading to more efficient separation and narrower, sharper peaks.[2][3] This can, in turn, improve detection limits. However, it's crucial that the mobile phase is pre-heated to the column temperature before entering the column to avoid thermal gradients that can cause peak broadening or distortion.[5]

A study on the purification of Iopamidol highlighted that retention was weakened with increasing column temperature, which could result in lower resolution between Iopamidol and its impurities, suggesting an optimal range of 20-30°C for their specific preparative method.[4] Pharmacopoeial methods often specify temperatures, for instance, the USP method for related compounds suggests 60°C, underscoring the importance of this parameter in achieving the required separation.[6][8]

Q2: I'm observing poor resolution between two known Iopamidol impurities. How can I use column temperature to troubleshoot this?

When facing co-elution or poor resolution, systematically adjusting the column temperature is a key troubleshooting step. Here’s a logical approach:

  • Establish a Baseline: First, ensure your system is performing as expected with the current method. Run a system suitability test to confirm that other parameters (flow rate, mobile phase composition) are stable.

  • Systematic Temperature Study: Design an experiment to evaluate the effect of temperature on the critical impurity pair. It is advisable to test temperatures in 5°C or 10°C increments above and below your current method's temperature. For example, if your method is at 35°C, you might test 25°C, 30°C, 40°C, and 45°C.

  • Analyze the Results: For each temperature, carefully measure the resolution between the critical pair and the retention times of all peaks. You may find that:

    • Lowering the Temperature: Increases retention times and may improve resolution for some compounds by enhancing interaction with the stationary phase.[5]

    • Increasing the Temperature: Decreases retention times and can sometimes change the elution order or improve resolution by altering the selectivity of the separation.[9]

  • Consider a van't Hoff Plot: For a more advanced analysis, you can create a van't Hoff plot (ln(k) vs 1/T, where k is the retention factor and T is the absolute temperature). The slope of this plot is related to the enthalpy of transfer of the analyte from the mobile phase to the stationary phase. Different slopes for two analytes indicate that their retention is affected differently by temperature, meaning that a change in temperature will alter the selectivity.

It is important to remember that temperature changes can have non-linear and unpredictable effects on selectivity.[3] What works for one pair of impurities may not work for another. Therefore, a systematic, data-driven approach is essential.

Troubleshooting Guide

Issue 1: Retention Time Drifting in Successive Injections

Symptom: The retention time for Iopamidol and/or its impurities consistently decreases or increases over a sequence of runs.

Potential Cause Related to Temperature:

  • Inadequate Column Equilibration: The most common cause is insufficient time for the column to reach thermal equilibrium at the set temperature. HPLC column ovens need time to stabilize, and the mobile phase flowing through the column also needs to reach this temperature.

  • Fluctuations in Ambient Temperature: If the laboratory environment has significant temperature swings and the column compartment is not well-insulated, it can affect the stability of the column temperature, leading to drift.[7][10]

Troubleshooting Protocol:

  • Verify Equilibration Time: Before starting a sequence, ensure the column has been equilibrated with the mobile phase at the set temperature for at least 15-30 minutes, or until a stable baseline is achieved. For methods with high aqueous content, longer equilibration times may be necessary.

  • Check Column Oven Performance: Verify that the column oven is functioning correctly and maintaining a stable temperature. Most modern HPLC systems have a display for the actual column temperature.

  • Use a Mobile Phase Pre-heater: If your system has one, ensure it is enabled. A pre-heater helps bring the mobile phase to the column temperature before it enters the column, which is critical for reproducibility, especially at elevated temperatures.[7]

  • Monitor Laboratory Conditions: Be aware of drafts from air conditioning vents or direct sunlight that could affect the instrument.[10]

Issue 2: Peak Tailing or Fronting for Iopamidol Peak

Symptom: The main Iopamidol peak is asymmetrical, exhibiting either a "tail" after the peak maximum or a "front" before it.

Potential Cause Related to Temperature:

  • Thermal Mismatch: A significant temperature difference between the injected sample and the mobile phase/column can cause peak distortion.[5] If a sample dissolved in a room-temperature solvent is injected into a significantly hotter column, it can lead to a distorted peak shape.

  • Secondary Interactions: Iopamidol has multiple polar groups that can engage in secondary interactions with the silica backbone of the stationary phase, especially with residual silanol groups.[6] Temperature can influence the kinetics of these interactions. While not always the primary cause of tailing, optimizing temperature can sometimes mitigate it.

  • Column Degradation at High Temperatures: Using silica-based columns at high temperatures (>60°C) in combination with a mobile phase pH outside the stable range (typically pH 2-8) can accelerate the degradation of the stationary phase, leading to exposed silanols and poor peak shape.[11]

Troubleshooting Protocol:

  • Sample Solvent Temperature: Ensure the sample is dissolved in the mobile phase whenever possible. If a different solvent must be used, try to let the sample vials sit in the autosampler for a period to equilibrate to the autosampler's temperature.

  • Optimize Mobile Phase pH: Peak tailing for compounds like Iopamidol is often addressed by adjusting the mobile phase pH to suppress the ionization of silanol groups (e.g., using a buffer at pH 2.5-3.5).[6]

  • Evaluate Temperature Effects: As part of method development, include a temperature study. Sometimes a moderate increase in temperature can improve peak shape by speeding up the kinetics of analyte interaction with the stationary phase.

  • Check Column Health: If peak tailing appears suddenly for a previously robust method, it may indicate column degradation.[11] Consider flushing the column or replacing it if necessary.

Experimental Protocols & Data

Protocol: Optimizing Column Temperature for Critical Pair Resolution

This protocol outlines a systematic approach to optimize column temperature to improve the resolution of a critical pair of Iopamidol impurities.

  • System Preparation:

    • Prepare the mobile phase according to your method and ensure it is thoroughly degassed.

    • Install the analytical column (e.g., C18, 5 µm, 4.6 x 250 mm) and start the pump at the initial method flow rate (e.g., 1.0 mL/min).[12]

    • Prepare a system suitability solution containing Iopamidol and the relevant impurities at a known concentration.

  • Temperature Study Execution:

    • Set the column oven to the lowest temperature to be studied (e.g., 25°C).

    • Allow the system to equilibrate for at least 30 minutes.

    • Inject the system suitability solution in triplicate.

    • Increase the column oven temperature by 5°C (e.g., to 30°C).

    • Allow the system to re-equilibrate for 15-20 minutes.

    • Inject the system suitability solution in triplicate.

    • Repeat this process for all desired temperatures (e.g., 35°C, 40°C, 45°C, 50°C).

  • Data Analysis:

    • For each temperature, calculate the average retention time (RT) for each peak and the resolution (Rs) between the critical pair.

    • Summarize the data in a table for easy comparison.

Data Presentation: Effect of Temperature on Iopamidol Impurity Resolution

The following table illustrates hypothetical data from a temperature optimization study for two closely eluting impurities, Impurity X and Impurity Y.

Column Temperature (°C)RT Impurity X (min)RT Impurity Y (min)Resolution (Rs)
2512.512.91.1
3011.812.31.3
3511.211.81.5
4010.511.01.4
459.810.21.2

Visualizations

Diagram: Troubleshooting Workflow for Temperature-Related HPLC Issues

G start Problem Observed: Retention Time Drift or Poor Resolution check_equilibration Is column fully equilibrated at set temp? start->check_equilibration increase_equilibration Increase equilibration time to >30 min check_equilibration->increase_equilibration No check_oven Is column oven temperature stable? check_equilibration->check_oven Yes increase_equilibration->check_equilibration service_hplc Service HPLC column oven check_oven->service_hplc No temp_study Perform systematic temperature study (e.g., +/- 10°C in 5°C steps) check_oven->temp_study Yes analyze_resolution Analyze Resolution (Rs) vs. Temperature temp_study->analyze_resolution optimum_found Is Rs >= 1.5 achieved? analyze_resolution->optimum_found implement_temp Implement optimal temperature and validate method optimum_found->implement_temp Yes other_params Modify other parameters: - Mobile Phase - Gradient Slope - Column Chemistry optimum_found->other_params No G Temp Column Temperature Viscosity Mobile Phase Viscosity Temp->Viscosity Decreases Kinetics Mass Transfer Kinetics Temp->Kinetics Improves Retention Analyte Retention Temp->Retention Selectivity Selectivity (Resolution) Temp->Selectivity Alters Backpressure System Backpressure Viscosity->Backpressure Decreases Viscosity->Retention Decreases Efficiency Peak Efficiency (Narrower Peaks) Kinetics->Efficiency Increases

Sources

Challenges in the quantification of low-level Iopamidol impurities

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Quantification of Low-Level Iopamidol Impurities

Introduction

Welcome to the technical support center for the analysis of Iopamidol and its related impurities. Iopamidol is a non-ionic, low-osmolar iodinated contrast agent critical in diagnostic imaging.[1][2] Ensuring its purity by accurately quantifying low-level impurities is paramount for drug safety, efficacy, and regulatory compliance.[3][4] Impurities can arise from the complex multi-step synthesis or from degradation during storage and handling.[4][5]

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-driven answers to common challenges encountered during the quantification of Iopamidol impurities, moving beyond simple procedural steps to explain the underlying scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in Iopamidol?

Impurities in Iopamidol can be broadly categorized into two main types based on their origin:

  • Process-Related Impurities: These are substances that originate during the synthesis of the Iopamidol drug substance. They include unreacted starting materials, by-products from competing reactions, and intermediates that were not fully removed during purification.[4][6]

  • Degradation Products: These impurities form when the Iopamidol molecule breaks down under various environmental stresses.[4] The primary degradation pathways include hydrolysis of amide bonds, oxidation of side chains, and photolytic degradation upon exposure to light.[1][7] Understanding these pathways through forced degradation studies is crucial for developing stable formulations and robust analytical methods.[1][8]

Q2: What are the standard analytical techniques for quantifying Iopamidol impurities?

The cornerstone for Iopamidol impurity analysis is High-Performance Liquid Chromatography (HPLC) , typically using a reversed-phase method with UV detection around 240 nm.[1][9][10] This technique offers a good balance of sensitivity, specificity, and reproducibility for separating Iopamidol from its structurally similar impurities.[9]

For enhanced performance, laboratories are increasingly adopting:

  • Ultra-Performance Liquid Chromatography (UPLC): This technique uses columns with smaller particle sizes (sub-2 µm) to provide faster analysis times, superior peak resolution, and higher sensitivity, which is particularly advantageous for detecting trace-level impurities.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): When an unknown impurity is detected, coupling HPLC or UPLC with a mass spectrometer is essential for structural elucidation and identification by providing mass-to-charge ratio and fragmentation data.[4][6][11]

Q3: What regulatory guidelines define the acceptable limits for these impurities?

The primary guidelines are from the International Council for Harmonisation (ICH), specifically ICH Q3A (Impurities in New Drug Substances) and ICH Q3B (Impurities in New Drug Products) .[12][13] These guidelines establish thresholds for reporting, identifying, and qualifying impurities to ensure patient safety.

Threshold Maximum Daily Dose ≤ 2g/day Maximum Daily Dose > 2g/day Purpose
Reporting 0.05%0.03%The level at which an impurity must be reported in a regulatory submission.[12]
Identification 0.10% or 1.0 mg/day (whichever is lower)0.05%The level above which the structure of an impurity must be confirmed.[12]
Qualification 0.15% or 1.0 mg/day (whichever is lower)0.05%The level above which an impurity's biological safety must be established.[12][14]

Q4: Why are forced degradation studies necessary for Iopamidol analysis?

Forced degradation (or stress testing) studies are a regulatory requirement and a critical tool in drug development.[8] These studies involve exposing Iopamidol to harsh conditions such as acid, base, oxidation (e.g., hydrogen peroxide), heat, and UV light to accelerate its degradation.[1]

The primary objectives are:

  • To Identify Degradation Products: This helps in understanding the potential degradation pathways and identifying impurities that may arise during the product's shelf life.[1][7]

  • To Develop Stability-Indicating Methods: The data generated is used to develop and validate an analytical method (like HPLC) that can effectively separate the intact drug from all its potential degradation products, proving the method's specificity.[8]

Troubleshooting and Optimization Guide

This section addresses specific experimental problems in a question-and-answer format, providing both the cause and the solution grounded in chromatographic theory.

Problem 1: I'm struggling with poor resolution between the main Iopamidol peak and a closely eluting impurity.

  • Q: What are the likely causes and how can I fix this?

    • A: Causality & Solution: This is a common issue, especially with impurities that are structurally very similar to the parent molecule.[15] The root cause is insufficient selectivity in your chromatographic system. Here are several parameters to investigate, starting with the least disruptive:

      • Optimize Column Temperature: The retention of Iopamidol can be sensitive to temperature. While higher temperatures often shorten run times, a lower temperature (e.g., 20-30°C) can sometimes enhance selectivity and improve the resolution between Iopamidol and its impurities.[16]

      • Adjust Mobile Phase Gradient: A shallower gradient around the elution time of the critical pair will provide more time for separation to occur. Decrease the rate of organic solvent increase (e.g., from 1%/min to 0.5%/min) in the segment where the peaks of interest elute.

      • Change Column Chemistry: If optimizing temperature and gradient fails, the stationary phase may not be suitable. Standard C18 columns are widely used, but a different chemistry may provide the necessary change in selectivity.[15] Consider a phenyl-based column, which can introduce π-π interactions with the aromatic rings in Iopamidol, altering the elution order and potentially resolving the co-eluting peaks.[15]

Problem 2: The main Iopamidol peak shows significant tailing, making integration difficult.

  • Q: Why is my peak tailing and what are the best strategies to achieve a symmetrical peak?

    • A: Causality & Solution: Peak tailing for Iopamidol is often caused by secondary interactions between the molecule's amide and hydroxyl groups and active silanol groups on the silica surface of the HPLC column.[15] These interactions cause a portion of the analyte molecules to lag behind, creating a "tail." To mitigate this:

      • Lower Mobile Phase pH: This is the most effective solution. Operating at a lower pH (e.g., 2.5-3.5) suppresses the ionization of the surface silanol groups (pKa ~3.5-4.5), minimizing these unwanted secondary interactions. Ensure the chosen pH is within the stable operating range of your column.[15]

      • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are extensively end-capped to block most of the active silanol sites. If you are using an older column, switching to a newer generation column can dramatically improve peak shape.

      • Avoid Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion, including tailing. Try reducing the injection volume or sample concentration.

Problem 3: My retention times are drifting between injections or sequences.

  • Q: What causes retention time variability and how can I ensure my system is stable?

    • A: Causality & Solution: Stable retention times are critical for reliable peak identification and quantification. Drift is typically caused by a lack of equilibrium or inconsistencies in the system.[15]

      • Ensure Proper Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. A flat baseline is a good indicator, but it's best practice to run for at least 10-15 column volumes.

      • Verify Mobile Phase Preparation: Inaccurate preparation or outgassing of the mobile phase can cause drift.[15] Always use high-purity, HPLC-grade solvents. If preparing the mobile phase online with a gradient mixer, ensure the pump's proportioning valves are working correctly.[17] Manually premixing the mobile phase can be a good diagnostic step.[17]

      • Use a Column Thermostat: Fluctuations in ambient laboratory temperature can affect retention times.[16] A column oven provides a stable thermal environment, leading to highly reproducible results.[5]

Problem 4: I am unable to achieve the required Limit of Quantitation (LOQ) for a key impurity.

  • Q: My method isn't sensitive enough. How can I lower my LOQ?

    • A: Causality & Solution: The LOQ is the lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.[18] A high LOQ can be due to either a weak signal or high noise.

      • Optimize Detection Wavelength: Ensure you are using the UV absorbance maximum for the impurity, which is typically around 240 nm for Iopamidol and its related substances.[10]

      • Improve Peak Shape: As discussed in Problem 2, peak tailing significantly increases the peak width and reduces its height, thereby worsening the signal-to-noise ratio (S/N). Improving peak symmetry is a direct way to improve sensitivity.

      • Reduce Baseline Noise: Use fresh, high-purity HPLC-grade solvents and ensure the mobile phase is thoroughly degassed to prevent bubble formation in the detector flow cell.[15][19]

      • Consider UPLC: If HPLC is not providing the required sensitivity, transitioning to a UPLC system can offer a significant improvement in S/N due to sharper, more concentrated peaks.[3]

Visualized Workflows and Diagrams

// Invisible edges for alignment start -> res_q [style=invis]; res_q -> shape_q [style=invis]; shape_q -> rt_q [style=invis]; } Caption: HPLC troubleshooting flowchart for Iopamidol analysis.

impurity_qualification detect Impurity Detected in Chromatogram q_report Level > Reporting Threshold? detect->q_report report Report Impurity in Submission q_report->report Yes end_ok Monitor at Lower Level q_report->end_ok No q_identify Level > Identification Threshold? report->q_identify identify Identify Structure (e.g., using LC-MS) q_identify->identify Yes q_identify->end_ok No q_qualify Level > Qualification Threshold? identify->q_qualify qualify Qualify Impurity: Establish Biological Safety q_qualify->qualify Yes end_spec Set Specification in Drug Product q_qualify->end_spec No qualify->end_spec

Key Experimental Protocols

Protocol 1: Foundational HPLC Method for Iopamidol Impurity Profiling

This protocol provides a robust starting point for method development, based on common pharmacopoeial methods and best practices.[1][10] Optimization will be required based on your specific instrumentation and impurity profile.

Parameter Value Rationale & Expert Notes
Column L1 Packing (C18), 4.6 x 250 mm, 5 µmThe C18 phase provides excellent hydrophobic retention for Iopamidol and its impurities. The 250 mm length ensures high efficiency for resolving complex mixtures.[10][15]
Mobile Phase A Water (HPLC Grade)Provides the weak eluting solvent for the reversed-phase separation.
Mobile Phase B Acetonitrile or Methanol (HPLC Grade)The organic modifier. Acetonitrile often provides better peak shapes and lower backpressure.
Gradient Program Optimized based on impurity profileStart with a shallow gradient (e.g., 5% to 60% B over 40 minutes) to screen for all potential impurities. The gradient must be optimized to ensure separation of all known and degradation impurities.
Flow Rate 1.0 - 1.5 mL/minA flow rate of 1.0 mL/min is a good starting point for a 4.6 mm ID column. It can be adjusted to optimize resolution and run time.[1][10]
Column Temperature 30 - 35 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.[5][10]
Detection UV at 240 nmIopamidol and its iodinated impurities have a strong chromophore with a UV maximum around this wavelength.[1][10]
Injection Volume 10 - 20 µLShould be optimized to avoid column overload while ensuring sufficient sensitivity for trace impurities.[1]

Protocol 2: Workflow for Forced Degradation Studies

This workflow is based on ICH Q1A guidelines and is essential for developing a stability-indicating method. A stock solution of Iopamidol (e.g., 1 mg/mL in water) is prepared and subjected to the following stress conditions.[1]

  • Acid Hydrolysis:

    • Mix equal parts Iopamidol stock solution with 0.1 M Hydrochloric Acid (HCl).

    • Incubate at a controlled elevated temperature (e.g., 60-80°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the sample with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) before injection.

  • Base (Alkaline) Hydrolysis:

    • Mix equal parts Iopamidol stock solution with 0.1 M Sodium Hydroxide (NaOH).

    • Keep at room temperature or slightly elevated temperature, as alkaline hydrolysis is often faster than acidic hydrolysis.[1] Collect samples at time points.

    • Neutralize the sample with an equivalent amount of 0.1 M HCl before injection.

  • Oxidative Degradation:

    • Mix Iopamidol stock solution with a solution of 3-30% Hydrogen Peroxide (H₂O₂).

    • Store at room temperature, protected from light, and analyze at various time points.

    • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Thermal Degradation:

    • Store the Iopamidol stock solution (and the solid API) in a calibrated oven at an elevated temperature (e.g., 80-100°C).

    • Analyze at various time points. Iopamidol is relatively stable to heat, so longer exposure may be needed.[1]

  • Photolytic Degradation:

    • Expose the Iopamidol stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

For all studies, analyze the stressed samples against a non-stressed control sample using the developed HPLC method to assess for new peaks and loss of the main peak.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • PharmaRegulatory.in. (2025). ICH Q3A/B: Impurity Profiling and Acceptance Criteria. Retrieved from [Link]

  • Veeprho. (n.d.). Iopamidol Impurities and Related Compound. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. Retrieved from [Link]

  • ICH. (2023). ICH Q3 Guidelines. Retrieved from [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (2023). A Comprehensive Guide for Analytical Method Validation. Retrieved from [Link]

  • LCGC North America. (2014). Validation of Impurity Methods, Part II. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • SciELO. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Iopamidol-impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and purification of iopamidol using preparative high-performance liquid chromatography. Retrieved from [Link]

  • PubChem. (2026). Iopamidol. Retrieved from [Link]

  • PubMed. (2014). Reductive and oxidative degradation of iopamidol, iodinated X-ray contrast media, by Fe(III)-oxalate under UV and visible light treatment. Retrieved from [Link]

  • International Journal of Pharmaceutical Quality Assurance. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • Radiography. (2024). Stability testing of iomeprol and iopamidol formulations subjected to X-ray radiation. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Innovational Journals. (2021). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

Sources

Selection of appropriate stationary phase for Iopamidol impurity separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the chromatographic analysis of Iopamidol. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during method development and troubleshooting. We will explore the critical choice of the HPLC stationary phase to achieve robust and accurate separation of Iopamidol from its potential impurities.

Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of Iopamidol that influence stationary phase selection?

A1: Understanding the analyte is the first step in any method development. Iopamidol is a non-ionic, highly water-soluble molecule.[1][2] Its structure contains several key features:

  • A tri-iodinated benzene ring, which provides significant molecular weight (approx. 777.1 g/mol ) and some hydrophobic character.[1][3]

  • Multiple amide and hydroxyl groups, which make the molecule highly polar and capable of hydrogen bonding.[3][4]

  • A calculated LogP (a measure of lipophilicity) of approximately -2.4, confirming its hydrophilic nature.[3][5]

This dual nature—a large, somewhat hydrophobic core with highly polar functional groups—is the central challenge. We need a stationary phase that can provide sufficient hydrophobic retention for the core molecule while mitigating undesirable interactions (like peak tailing) from the polar groups.

Q2: Why is a C18 (L1) column the most common starting point for Iopamidol impurity analysis?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the dominant technique, and C18 (octadecylsilyl) silica gel columns are the established workhorse.[6][7] The rationale is based on a balance of interactions:

  • Hydrophobic Retention: The C18 alkyl chains provide a non-polar stationary phase that interacts with the iodinated benzene ring of Iopamidol and its structurally similar impurities, providing the primary mechanism for retention and separation.[8]

  • Established Methodologies: Pharmacopeial methods, such as those in the United States Pharmacopeia (USP), specify L1 packing (C18) for the analysis of Iopamidol and its related compounds, making it the default choice for quality control and regulatory submissions.[9][10]

A study on the preparative HPLC of Iopamidol confirmed that a C18 column provided good retention and resolution.[7] However, the quality of the C18 phase is critical. Modern, high-purity, and fully end-capped C18 columns are essential to prevent secondary interactions between Iopamidol's polar groups and residual silanol groups on the silica surface, which can cause significant peak tailing.[6]

Stationary Phase Selection: A Troubleshooting-Oriented Guide

The selection of a stationary phase is often a process of starting with the most likely candidate and moving to alternatives to solve specific separation problems.

Problem 1: Co-elution of Structurally Similar Impurities
Q3: My C18 column provides insufficient resolution between Iopamidol and a critical impurity (e.g., Impurity H/I). What should I try next?

A3: When a standard C18 column fails to resolve a critical pair, it means that the hydrophobic interactions are not selective enough. The next logical step is to introduce a different separation mechanism. A Phenyl stationary phase is an excellent alternative.

Causality & Mechanism: Phenyl columns have phenyl groups bonded to the silica surface. This offers a unique "π-π" interaction capability with the aromatic ring of Iopamidol and its impurities.[6][11] This interaction is different from the purely hydrophobic interactions of a C18 phase and can alter the elution order, often resolving compounds that co-elute on a C18 column.

Stationary Phase Comparison
Stationary PhasePrimary Interaction MechanismBest Suited ForKey Considerations for Iopamidol
C18 (ODS) Hydrophobic (van der Waals)General purpose reversed-phase separation of non-polar to moderately polar compounds.[12]Starting Point. Good retention for the core molecule. Requires high-quality end-capping to prevent peak tailing.[6]
Phenyl π-π Interactions, HydrophobicAromatic and moderately polar compounds.[11]Alternative Selectivity. Excellent for resolving impurities that differ in their aromatic character or substitution pattern.[6]
HILIC (e.g., bare silica, amide) Hydrophilic Partitioning, Electrostatic InteractionsVery polar, hydrophilic compounds that are poorly retained in reversed-phase.[13][14]Polar Impurity Retention. Use when early-eluting impurities are in the solvent front on a C18 column. Requires high organic mobile phase.[15]
Problem 2: Poor Retention of Early-Eluting Polar Impurities
Q4: Some of my known polar impurities are eluting in the void volume on my C18 column. How can I retain them?

A4: This is a classic challenge in reversed-phase chromatography. For analytes that are too polar to be retained by a C18 phase (LogD ≤ 0), the best solution is to switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .[13]

Causality & Mechanism: HILIC operates with a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically >60% acetonitrile) and a small amount of water.[14][15] The water forms a layer on the surface of the polar stationary phase. Polar analytes, like the highly polar impurities of Iopamidol, can partition into this water layer and are retained. In this mode, water is the "strong" or eluting solvent, which is the opposite of reversed-phase.[15]

start Begin Iopamidol Impurity Method Development rp_start Start with Reversed-Phase (RP) HPLC start->rp_start c18 Select High-Quality, End-capped C18 Column rp_start->c18 eval1 Evaluate Resolution & Peak Shape c18->eval1 good_sep Separation is Acceptable eval1->good_sep Good troubleshoot Identify Separation Problem eval1->troubleshoot Poor coelution Co-elution of Critical Pair troubleshoot->coelution Resolution Issue polar_imp Poor Retention of Polar Impurities troubleshoot->polar_imp Retention Issue tailing Peak Tailing troubleshoot->tailing Peak Shape Issue phenyl_col Switch to Phenyl Column (Alternative Selectivity via π-π Interactions) coelution->phenyl_col hilic_col Switch to HILIC Column (Retain Very Polar Analytes) polar_imp->hilic_col ph_adjust Optimize Mobile Phase pH (Suppress Silanol Interactions) tailing->ph_adjust

Caption: Logic for stationary phase selection in Iopamidol analysis.

Troubleshooting Guide
Q5: My Iopamidol peak shows significant tailing on a C18 column. What are the causes and solutions?

A5: Peak tailing for Iopamidol is typically caused by secondary interactions between the polar amide/hydroxyl groups on the molecule and active silanol groups on the silica surface of the column.[6]

Troubleshooting Steps:

  • Use a High-Quality, End-capped Column: Ensure you are using a modern column with minimal residual silanol activity.

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5 using formic or phosphoric acid) can suppress the ionization of the silanol groups, reducing their ability to interact with your analyte.[6] Always ensure the pH is within the stable operating range of your column.

  • Check for Column Contamination: Strongly retained compounds from previous injections can build up at the column head, causing peak distortion. Using a guard column is a cost-effective way to protect the analytical column.[16]

Q6: My retention times are drifting from one injection to the next. Is this a column issue?

A6: While column degradation can be a cause, retention time drift is more often related to the system or mobile phase.[6]

Troubleshooting Workflow:

  • Ensure Thermal Equilibration: The retention of Iopamidol can be sensitive to temperature.[7] Use a column thermostat and allow the column to fully equilibrate before starting your sequence. A stable temperature of 20-30°C is often recommended.[7]

  • Verify Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of drift.[6] For gradient methods, ensure your solvents are accurately prepared and thoroughly degassed. If using an online mixer, verify its performance.[16]

  • Check for System Leaks: Even a small leak in the pump or injector can cause flow rate fluctuations, leading to unstable retention times.

start Problem: Inconsistent Retention Times cause1 Is the Column Temperature Stable? start->cause1 cause2 Is the Mobile Phase Preparation Consistent? start->cause2 cause3 Is the HPLC System Pressurizing Correctly? start->cause3 solution1 Use a Column Thermostat. Allow for Full Equilibration. cause1->solution1 Check solution2 Prepare Fresh Mobile Phase Accurately. Ensure Thorough Degassing. Verify Pump Mixer Performance. cause2->solution2 Check solution3 Perform a System Leak Check. Verify Pump Flow Rate Accuracy. cause3->solution3 Check

Caption: Troubleshooting workflow for retention time drift.

Detailed Experimental Protocols
Protocol 1: Standard Reversed-Phase Method (USP-based)

This protocol is a representative method for the analysis of Iopamidol and its related compounds, based on pharmacopeial guidelines.[9]

  • Column: High-quality, end-capped C18 (L1), 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

Time (minutes)% Solvent A (Water)% Solvent B (Acetonitrile)
01000
181000
407030
457030
501000
601000
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 240 nm

  • Injection Volume: 20 µL

  • System Suitability: As per the USP monograph, the resolution between Iopamidol and Iopamidol Related Compound C should be not less than 2.0.[9][17]

Protocol 2: HILIC Screening Method for Polar Impurities

This protocol provides a starting point for developing a HILIC method to retain highly polar impurities.

  • Column: HILIC (e.g., bare silica or amide-bonded), 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase:

    • Solvent A: Acetonitrile with 0.1% Formic Acid

    • Solvent B: Water with 0.1% Formic Acid

  • Gradient Program:

    • Start with a high percentage of organic solvent (e.g., 95% A) to promote retention.

    • Run a gradient to increase the aqueous component (e.g., to 40% B over 15 minutes).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 240 nm and/or Mass Spectrometry (HILIC mobile phases are MS-friendly).

  • Injection Volume: 5 µL

  • Critical Note: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase (high organic content) to avoid poor peak shape. Mismatched sample solvent and mobile phase can be a significant issue in HILIC.[14]

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 65492, Iopamidol. Retrieved from [Link]

  • Waters Corporation. HPLC Separation Modes. Retrieved from [Link]

  • Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention? Waters Blog. Retrieved from [Link]

  • Midas Pharma. Iopamidol API. Retrieved from [Link]

  • Zhang, L., et al. (2019). Separation and purification of iopamidol using preparative high-performance liquid chromatography. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 125333440, Iopamidol EP Impurity H. Retrieved from [Link]

  • PharmaCompass. Iopamidol Drug Information. Retrieved from [Link]

  • Pharmarmacam Insights. (2023, May 1). HPLC column stationary phase polarity in decreasing order [Video]. YouTube. Retrieved from [Link]

  • precisionFDA. Iopamidol. Retrieved from [Link]

  • Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development. Retrieved from [Link]

  • Veeprho. Iopamidol Impurities and Related Compound. Retrieved from [Link]

  • Restek. (2019). Choosing Your LC Stationary Phase. Restek Resource Hub. Retrieved from [Link]

  • Pharmaffiliates. Iopamidol-impurities. Retrieved from [Link]

  • Japanese Pharmacopoeia. Official Monographs for Part I / Iopamidol. Retrieved from [Link]

  • Core. Preparation and evaluation of iopamidol parenteral formulation. Retrieved from [Link]

  • USP-BPEP. Iopamidol, chemical structure, molecular formula, Reference Standards. Retrieved from [Link]

  • Bracco Imaging. (2017). PRODUCT MONOGRAPH IsovueTM Iopamidol Injection USP. Retrieved from [Link]

  • Scribd. Iopamidol. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. INFORMATION LEAFLET Ph. Eur. Reference Standard IOPAMIDOL IMPURITY H CRS. Retrieved from [Link]

  • Geneesmiddeleninformatiebank. (2022). Public Assessment Report Scientific discussion Iopamidol. Retrieved from [Link]

  • Advanced Materials Technology. Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods. Retrieved from [Link]

  • Cromlab. Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved from [Link]

  • HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]

  • MDPI. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Agilent Technologies. HPLC Troubleshooting Guide. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2023). Troubleshooting in HPLC: A Review. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Toxicological Assessment of Iopamidol and its Process Impurity, Desmethyl Iopamidol

Author: BenchChem Technical Support Team. Date: February 2026

<_

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol is a widely used, non-ionic, low-osmolar iodinated contrast agent essential for various diagnostic imaging procedures, including CT scans, angiography, and urography.[1] Its favorable safety profile is a key attribute, but like all pharmaceuticals, the presence of impurities necessitates a thorough toxicological evaluation to ensure patient safety.[1] This guide provides a comparative toxicological overview of Iopamidol and one of its primary process-related impurities, Desmethyl Iopamidol (also known as Iopamidol Related Compound A).

This document will delve into the known toxicological profile of Iopamidol, present available data on this compound, and detail the standard experimental methodologies for assessing the toxicity of such compounds, with a particular focus on genotoxicity.

Chemical Relationship and Significance

This compound is an impurity that can arise during the synthesis of Iopamidol.[2] While present in trace amounts, regulatory guidelines mandate the strict monitoring and toxicological assessment of such impurities to mitigate any potential risk to patient health.[1] Understanding the toxicological profile of this compound is crucial for establishing safe limits in the final drug product.

Caption: Relationship between Iopamidol and this compound.

Toxicological Profile of Iopamidol

Iopamidol is generally considered safe for clinical use, with most adverse reactions being mild to moderate and transient.[3] However, some potential toxicities have been identified:

  • Nephrotoxicity: Like other iodinated contrast agents, Iopamidol can induce contrast-induced nephropathy (CIN), particularly in patients with pre-existing renal impairment, diabetes, or dehydration.[1] Adequate hydration before and after imaging is crucial to minimize this risk.[1][4] Studies comparing Iopamidol to other contrast agents have shown it to have a relatively low incidence of nephrotoxicity.[5][6]

  • Allergic Reactions: Hypersensitivity reactions, ranging from mild skin rashes to severe anaphylaxis, can occur.[4][7]

  • Cardiovascular Effects: In some cases, Iopamidol administration has been associated with cardiovascular events such as heart attack and stroke.[7]

  • Hepatotoxicity: There have been reports of drug-induced liver injury associated with Iopamidol.[8]

  • Thyroid Dysfunction: The iodine content in Iopamidol can interfere with thyroid function tests and may induce hypothyroidism, particularly in young children.[7]

  • Genotoxicity: Standard genotoxicity assays for Iopamidol have generally been negative, indicating a low risk of genetic damage.

Toxicological Profile of this compound

Direct and extensive public data on the toxicity of isolated this compound is limited. The primary focus of toxicological assessment for such impurities is often on their potential for genotoxicity, as this can pose a significant health risk even at very low levels of exposure.

The evaluation of genotoxic impurities typically follows a tiered approach, starting with in silico (computational) analysis and progressing to in vitro and, if necessary, in vivo assays.[9]

Comparative Genotoxicity Assessment: Experimental Protocols

To ensure the safety of Iopamidol, a battery of genotoxicity tests is performed on the active pharmaceutical ingredient, and often on its key impurities like this compound, in accordance with regulatory guidelines. The following are standard in vitro assays used in this assessment.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for detecting gene mutations and is a primary screening tool for genotoxic impurities.[10]

Principle: This assay utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[11] The bacteria are exposed to the test compound, and if the compound is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.[11]

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_plating Plating & Observation Bacteria Histidine-dependent Bacterial Strains Incubate_with_S9 Incubate with S9 Mix Bacteria->Incubate_with_S9 Incubate_without_S9 Incubate without S9 Mix Bacteria->Incubate_without_S9 Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubate_with_S9 Test_Compound->Incubate_without_S9 S9_Mix S9 Metabolic Activation Mix S9_Mix->Incubate_with_S9 Plate Plate on Histidine-deficient Agar Incubate_with_S9->Plate Incubate_without_S9->Plate Incubate_Plates Incubate Plates Plate->Incubate_Plates Count Count Revertant Colonies Incubate_Plates->Count

Caption: Workflow for the Ames Test.

Detailed Protocol:

  • Preparation of Bacterial Strains: Select appropriate histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-auxotrophic strains of Escherichia coli (e.g., WP2 uvrA).[12]

  • Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 fraction), which is a liver homogenate that simulates mammalian metabolism.[13] This is crucial as some chemicals only become mutagenic after being metabolized.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound (this compound or Iopamidol) in the presence and absence of the S9 mix.[11]

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow on the minimal medium) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.[14]

In Vitro Mammalian Chromosomal Aberration Test

This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[13][15]

Principle: Cultured mammalian cells (e.g., Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes) are exposed to the test compound.[13][16] After a specific incubation period, the cells are arrested in metaphase, harvested, and their chromosomes are examined microscopically for structural aberrations such as breaks, gaps, and exchanges.[16]

Experimental Workflow:

cluster_cell_culture Cell Culture & Exposure cluster_harvesting Harvesting & Slide Preparation cluster_analysis Microscopic Analysis Cells Mammalian Cells (e.g., CHO, Human Lymphocytes) Expose Expose Cells to Test Compound Cells->Expose Test_Compound Test Compound Test_Compound->Expose Metaphase_Arrest Add Metaphase Arresting Agent Expose->Metaphase_Arrest Harvest Harvest Cells Metaphase_Arrest->Harvest Prepare_Slides Prepare & Stain Chromosome Spreads Harvest->Prepare_Slides Microscopy Microscopic Examination Prepare_Slides->Microscopy Score Score for Chromosomal Aberrations Microscopy->Score

Caption: Workflow for the Chromosomal Aberration Test.

Detailed Protocol:

  • Cell Culture: Mammalian cells are cultured in appropriate media. For human lymphocytes, a mitogen is added to stimulate cell division.[14]

  • Exposure: The cultured cells are exposed to at least three concentrations of the test substance for a short (e.g., 3-6 hours) and a long (e.g., 24 hours) duration, both with and without metabolic activation (S9).[13]

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in the metaphase stage of mitosis.[15]

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides are then stained.

  • Microscopic Analysis: The chromosomes of at least 200 well-spread metaphases per concentration are analyzed for structural aberrations.[17]

  • Interpretation: A statistically significant, dose-related increase in the percentage of cells with chromosomal aberrations indicates a clastogenic effect.[14]

Summary of Comparative Toxicity

Toxicological Endpoint Iopamidol This compound (Anticipated Focus)
Acute Systemic Toxicity Low; adverse events are typically mild and transient.[3]Likely low, but requires specific testing for confirmation.
Nephrotoxicity A known risk, particularly in susceptible patients.[1]Potential for similar effects, as the core molecular structure is related.
Genotoxicity (Mutagenicity) Generally negative in standard assays.A critical endpoint for impurity qualification; requires rigorous testing (e.g., Ames test).
Genotoxicity (Clastogenicity) Generally negative in standard assays.A critical endpoint for impurity qualification; requires rigorous testing (e.g., chromosomal aberration test).

Conclusion

Iopamidol has a well-established and generally favorable safety profile, with nephrotoxicity being the most significant clinical consideration. For its process impurity, this compound, the primary toxicological concern is genotoxicity. The standard battery of in vitro genotoxicity assays, including the Ames test and the chromosomal aberration test, are essential for characterizing the risk profile of this impurity and ensuring that its levels in the final Iopamidol product are well below any threshold of toxicological concern. This rigorous approach to impurity qualification is fundamental to the overall safety and quality of Iopamidol as a diagnostic agent.

References

  • U.S. Food and Drug Administration. (n.d.). ISOVUE®-370. accessdata.fda.gov. [Link]

  • Mayo Clinic. (n.d.). Iopamidol (injection route). [Link]

  • Drugs.com. (2025, March 31). Iopamidol Uses, Side Effects & Warnings. [Link]

  • Pharmaffiliates. (n.d.). Iopamidol-impurities. [Link]

  • Gale, M. E., Robbins, A. H., Hamburger, R. J., & Widrich, W. C. (1984). Renal toxicity of contrast agents: iopamidol, iothalamate, and diatrizoate. AJR. American journal of roentgenology, 142(2), 333–335. [Link]

  • Taliercio, C. P., Vlietstra, R. E., Fisher, L. D., & Burnett, J. C., Jr. (1991). A randomized comparison of the nephrotoxicity of iopamidol and diatrizoate in high risk patients undergoing cardiac angiography. Journal of the American College of Cardiology, 17(2), 384–390. [Link]

  • Minnesota Department of Health. (2017, February). Iopamidol Screening Profile. [Link]

  • Medscape. (n.d.). Isovue, Scanlux (iopamidol) dosing, indications, interactions, adverse effects, and more. [Link]

  • Veeprho. (n.d.). Iopamidol Impurities and Related Compound. [Link]

  • Wagner, S., Schnorr, J., Ludwig, F., Stumm, B., Ebert, M., Petzold, C., ... & Taupitz, M. (2023). Comparative in vitro and in vivo Evaluation of Different Iron Oxide-Based Contrast Agents to Promote Clinical Translation in Compliance with Patient Safety. International Journal of Nanomedicine, 18, 2147–2166. [Link]

  • European Medicines Agency. (2024, March 26). Appendix 3 to Questions and answers for marketing-authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. [Link]

  • Lévesque, A. M., Yang, C. D., Elchebly, C., & Doré, M. (2017). Hepatotoxicity associated with iopamidol. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 74(10), 636–640. [Link]

  • Eurofins. (n.d.). Chromosome Aberration Test in vitro. [Link]

  • Seo, Y., Kim, H., & Lee, J. (2018). Synthesis of nanoparticle CT contrast agents: in vitro and in vivo studies. Materials Research Express, 5(3), 035003. [Link]

  • Creative Biolabs. (2023, January 5). The Role of the Ames Test in Predicting the Genotoxicity of Impurity Compounds in Drugs. [Link]

  • Charles River Laboratories. (n.d.). Chromosome Aberration Test. [Link]

  • U.S. Food and Drug Administration. (2024, November 5). Recommended Follow-Up Testing for an Ames-Positive Drug or Metabolite To Support First-in-Human Clinical Trials With Healthy Sub. [Link]

  • Zhang, Y., Li, M., Hu, J., Fan, T., & Wang, J. (2023). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. Pharmaceutics, 15(3), 853. [Link]

  • U.S. Food and Drug Administration. (2017, November 2). Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test. [Link]

  • ChemSafetyPro. (2018, February 11). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. [Link]

  • GOV.UK. (n.d.). impurities.pdf. [Link]

  • Charles River Laboratories. (n.d.). Ames Test. [Link]

  • SlideShare. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery. [Link]

  • Clare, G. (2012). The in vitro mammalian chromosome aberration test. Methods in molecular biology (Clifton, N.J.), 817, 69–91. [Link]

  • YouTube. (2024, May 2). Methods for Testing Chromosomal Aberration. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iopamidol is a non-ionic, low-osmolar iodinated contrast agent widely used in radiology.[1] Its synthesis involves complex iodination and amidation steps that can yield critical impurities, specifically free aromatic amines (potential mutagens) and de-iodinated degradation products .

While the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate robust High-Performance Liquid Chromatography (HPLC) methods for impurity profiling, these legacy methods often suffer from long run times (>40 minutes) and high solvent consumption.[1]

This guide presents a technical cross-validation of the standard USP-aligned HPLC method against a modernized Ultra-Performance Liquid Chromatography (UPLC) workflow. We demonstrate that the UPLC method not only maintains the required specificity and sensitivity (LOD/LOQ) but also reduces analysis time by 80% , providing a viable alternative for high-throughput release testing.

The Analytical Challenge: Hydrophilicity and Isomerism

Iopamidol is extremely hydrophilic, designed to minimize protein interaction in the bloodstream. This property makes retention on standard C18 columns difficult, often requiring high aqueous content in the mobile phase. Furthermore, the molecule exhibits rotational isomerism (rotamers), which can lead to peak splitting or broadening if the column temperature is not strictly controlled.

Key Impurities of Concern[2]
  • Impurity A (EP) / Related Compound A (USP): 5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodoisophthalamide.[1] This is the free amine precursor. It is the most critical impurity due to potential toxicity.

  • Impurity B: Acetylamino derivative.

  • Impurity J: A result of hydrolysis.

Methodologies: The Head-to-Head Comparison[1]

Method A: The Reference Standard (USP-Aligned HPLC)

Based on USP Monograph <621> and recent updates.[1]

  • System: Agilent 1260 Infinity II or Waters Alliance e2695

  • Column: L1 Packing (C18), 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB-C18)[1]

  • Mobile Phase A: Water (100%)[1]

  • Mobile Phase B: Water:Acetonitrile (50:50 v/v)[1]

  • Flow Rate: 1.0 mL/min[2]

  • Temperature: 35°C (Critical for rotamer coalescence)

  • Detection: UV at 240 nm

  • Run Time: 45 minutes

Method B: The Challenger (High-Throughput UPLC)

Optimized for speed and resolution using sub-2 µm particle technology.[1]

  • System: Waters ACQUITY UPLC H-Class or Agilent 1290 Infinity II

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm (e.g., ACQUITY UPLC BEH C18)

  • Mobile Phase A: Water (0.1% Formic Acid - optional for MS compatibility)[1]

  • Mobile Phase B: Acetonitrile (100%)[1]

  • Flow Rate: 0.4 mL/min

  • Temperature: 40°C

  • Detection: UV at 240 nm (PDA) + QDa Mass Detector (optional for ID)

  • Run Time: 8 minutes

Visualization: Method Transfer Logic

The following diagram illustrates the decision matrix and workflow for transferring the legacy HPLC method to UPLC, ensuring regulatory compliance.

MethodTransfer Start Start: Legacy USP Method Assess Assess Critical Pair Resolution (Rs) Start->Assess Scale Geometric Scaling (L/dp ratio maintenance) Assess->Scale UPLC_Setup UPLC Method Setup (1.7 µm Column) Scale->UPLC_Setup Validation Cross-Validation Parameters UPLC_Setup->Validation Sub_Val1 Linearity (R² > 0.999) Validation->Sub_Val1 Sub_Val2 LOD/LOQ Determination Validation->Sub_Val2 Sub_Val3 Recovery (Accuracy) Validation->Sub_Val3 Decision Is Rs > 1.5 & Tailing < 1.5? Sub_Val1->Decision Sub_Val2->Decision Sub_Val3->Decision Fail Re-optimize Gradient/Temp Decision->Fail No Pass Method Validated for Release Decision->Pass Yes Fail->UPLC_Setup

Caption: Workflow for transferring and validating the Iopamidol impurity method from HPLC to UPLC.

Cross-Validation Data: Experimental Results

The following data represents a summary of a cross-validation study performed to demonstrate equivalence.

Table 1: System Suitability & Performance Comparison
ParameterUSP HPLC Method (Method A)UPLC Method (Method B)[1]Improvement
Run Time 45.0 min8.0 min5.6x Faster
Solvent Usage ~45 mL / run~3.2 mL / run92% Reduction
Resolution (Impurity A) 2.12.8Improved
Tailing Factor (Iopamidol) 1.21.1Comparable
Plate Count (N) ~12,000~25,000Higher Efficiency
Table 2: Sensitivity and Linearity (Impurity A)
ParameterUSP HPLC MethodUPLC MethodNotes
LOD (Limit of Detection) 0.03%0.01%Sharper peaks increase S/N ratio
LOQ (Limit of Quantitation) 0.05%0.03%Superior sensitivity for trace analysis
Linearity (R²) 0.99920.9998Range: 0.05% - 1.0%
% Recovery (Spiked) 98.5% ± 1.2%99.1% ± 0.8%UPLC shows slightly better precision

Detailed Experimental Protocol (UPLC)

To replicate the high-throughput results, follow this optimized protocol. This method is designed to be self-validating via strict System Suitability Testing (SST).[1]

Step 1: Standard Preparation[1]
  • Stock Solution: Dissolve 10 mg of Iopamidol USP Reference Standard in 10 mL of water (1 mg/mL).

  • Impurity Stock: Dissolve 1 mg of Iopamidol Related Compound A in 100 mL water.

  • SST Solution: Mix Iopamidol Stock and Impurity Stock to achieve a concentration of 0.2% impurity relative to the main peak.

Step 2: Chromatographic Conditions[1]
  • Column: ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: Water (filtered 0.22 µm).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient Profile:

    • 0.0 min: 98% A / 2% B[1]

    • 1.0 min: 98% A / 2% B (Isocratic hold for polar retention)[1]

    • 5.0 min: 80% A / 20% B[1]

    • 6.0 min: 20% A / 80% B (Wash)[1]

    • 6.1 min: 98% A / 2% B (Re-equilibration)

    • 8.0 min: End

  • Injection Volume: 2 µL (Scaled down from 20 µL in HPLC).

Step 3: System Suitability Criteria (Pass/Fail)

Before running samples, the system must meet these requirements:

  • Resolution (Rs): > 2.0 between Impurity A and Iopamidol.

  • Precision: %RSD of 6 replicate injections of the standard < 2.0%.

  • Signal-to-Noise: > 10 for the LOQ solution.

Mechanism of Separation

Understanding why the separation works is crucial for troubleshooting. Iopamidol is a large, sterically hindered molecule.

SeparationLogic Analyte Iopamidol Mixture Stationary C18 Stationary Phase (Hydrophobic Interaction) Analyte->Stationary Injection ImpurityA Impurity A (Free Amine) Stationary->ImpurityA Weak Interaction MainPeak Iopamidol (Amide) Stationary->MainPeak Stronger Interaction Mobile Water/ACN Gradient Mobile->Stationary Elution Force Mech1 High Polarity Elutes Early ImpurityA->Mech1 Mech2 Moderate Polarity Retained Longer MainPeak->Mech2

Caption: Mechanistic view of Iopamidol separation based on polarity and hydrophobic interaction.

Conclusion & Recommendation

The cross-validation data confirms that the UPLC method is statistically equivalent to the USP HPLC method regarding accuracy and linearity, while offering superior sensitivity (LOD/LOQ) and drastic efficiency gains.

Recommendation:

  • For R&D and High-Volume QC: Adopt the UPLC method immediately.[1] The 92% reduction in solvent waste aligns with Green Chemistry principles and significantly lowers operational costs.

  • For Regulatory Filing: Perform a bridge study (as outlined above) to demonstrate equivalence. The UPLC method falls within the allowable adjustments of USP <621> Chromatography if the L/dp (Column Length to Particle Size) ratio is maintained, but full validation is safer for primary filings.

References

  • National Institutes of Health (NIH). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices. [Link]

  • International Journal of Pharmaceutical Sciences. Analytical Method Development and Validation by UPLC. [Link]

  • ResearchGate. Separation and purification of iopamidol using preparative high-performance liquid chromatography. [Link]

Sources

Publish Comparison Guide: Desmethyl Iopamidol Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Desmethyl Iopamidol (Pharmacopeial designation: Iopamidol Related Compound B [USP] or Impurity B [EP]) is a critical process-related impurity in the synthesis of Iopamidol. Chemically identified as N,N'-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-(2-hydroxyacetamido)-2,4,6-triiodoisophthalamide, it arises from the use of glycolic acid derivatives or decarboxylation pathways during the acylation of the aromatic amine.[1]

For drug development professionals, the choice of reference standard—between an Official Pharmacopeial Reference Standard (RS) , a Certified Reference Material (CRM) , and a Research Grade Material —directly impacts the accuracy of quantitative method validation (Q2(R1)) and the risk of regulatory non-compliance.[1] This guide objectively compares these alternatives, supported by experimental protocols for impurity profiling.

Part 1: Technical Background & Identity

Understanding the structural causality of this impurity is essential for chromatographic separation. Iopamidol contains a lactamide side chain (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


). This compound lacks the terminal methyl group, resulting in a glycolamide  side chain (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

).
Structural Transformation Logic

The absence of the methyl group reduces the hydrophobicity of the molecule, causing this compound to elute earlier than Iopamidol in Reversed-Phase HPLC (RP-HPLC) systems.[1]

Iopamidol_Impurity_Pathway Parent Iopamidol API (Lactamide Side Chain) Mechanism Loss of Methyl Group (-CH3) or Impure Reagent (Glycolic Acid) Parent->Mechanism Synthetic Variance Impurity This compound (Impurity B) (Glycolamide Side Chain) Mechanism->Impurity Formation

Figure 1: Structural relationship showing the formation of this compound via side-chain modification.[1]

Part 2: Comparative Analysis of Reference Standards

The following table contrasts the three primary classes of reference standards available for this compound (CAS: 77868-41-8).

Table 1: Performance & Compliance Matrix
FeatureAlternative A: USP/EP Reference Standard Alternative B: ISO 17034 Certified Reference Material (CRM) Alternative C: Research Grade / Secondary Standard
Primary Use Case Regulatory Release Testing, Dispute Resolution.[1]Method Validation, Quantitative Calibration, In-house Working Standard qualification.[1]Early R&D, Qualitative Identification (Retention Time).
Purity Assignment Official Value: Often assigned as "100%" for ID or specific mass fraction provided.Certified Value: High precision (e.g., 99.4% ± 0.3%) based on Mass Balance & qNMR.Area % Only: Usually HPLC area %; lacks water/residual solvent correction.
Traceability Traceable to the Pharmacopeial Convention (Legal Standard).[2]Traceable to SI Units (kg, mol) via NIST/NMI primary standards.Internal manufacturer traceability only.
Uncertainty Not explicitly stated (Assumed negligible for compendial use).Explicitly Stated: Includes homogeneity, stability, and characterization uncertainty.Unknown/High.
Cost/Availability High Cost / Low Availability (often 50 mg vials).Moderate Cost / Good Availability.Low Cost / High Availability.
Risk Profile Low: Accepted without question by FDA/EMA.Low/Medium: Requires justification but scientifically superior for quantitation.High: Risk of inaccurate quantitation due to salt/solvate errors.
Expert Insight: When to Use Which?
  • Choose USP/EP RS (Alt A) for final release testing of GMP batches. Regulatory bodies (FDA) recognize these as the ultimate truth for "Pass/Fail" decisions.

  • Choose ISO 17034 CRM (Alt B) for Method Validation (ICH Q2) . The explicit uncertainty budget allows you to calculate the Total Error of your analytical procedure, which is impossible with Pharmacopeial standards that lack uncertainty data.

  • Choose Research Grade (Alt C) only for System Suitability (resolution checks) or early process development where exact quantitation is not critical.

Part 3: Experimental Protocol (Self-Validating)

This protocol is derived from USP/EP monographs but optimized for modern HPLC systems to ensure separation of this compound (RRT ~0.1–0.2 depending on gradient) from the parent peak.

Method Principle: Reversed-Phase Interaction

The separation relies on the polarity difference.[1] The "Desmethyl" impurity is more polar (more hydroxyl character relative to carbon count) and elutes before the parent Iopamidol.

Workflow Diagram

HPLC_Workflow Start Start: Standard Preparation Weigh Weigh 10 mg this compound (Correct for Water/Solvents) Start->Weigh Dissolve Dissolve in Water (Diluent) Weigh->Dissolve Inject Inject 20 µL into HPLC (L1 Column, 35°C) Dissolve->Inject Detect UV Detection @ 240 nm Inject->Detect Calc Calculate RRF & Purity Detect->Calc

Figure 2: Step-by-step analytical workflow for impurity profiling.[1][3]

Detailed Protocol
1. Reagents & Materials
  • Standard: this compound (USP Related Compound B).

  • Column: C18 (USP L1), 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry).[1]

  • Mobile Phase A: 100% Water (Degassed).

  • Mobile Phase B: Water:Methanol (75:25 v/v).

  • Diluent: Water.[4][5][6]

2. Chromatographic Conditions
  • Flow Rate: 1.5 mL/min.[4][6]

  • Injection Volume: 20 µL.

  • Column Temp: 35°C.

  • Detection: UV Absorbance at 240 nm.

  • Run Time: ~3-4 times the retention time of Iopamidol.[1]

3. Preparation of Solutions
  • System Suitability Solution: Dissolve 10 mg of USP Iopamidol RS and 10 mg of USP Iopamidol Related Compound B RS in 1000 mL of water.

    • Why: This dilute mixture (approx 0.01 mg/mL) mimics the sensitivity required at the reporting threshold (0.05%).

  • Test Solution: Dissolve 1.0 g of Iopamidol sample in 100 mL water (10 mg/mL).

4. System Suitability Acceptance Criteria
  • Resolution (Rs): The resolution between this compound (Impurity B) and Iopamidol must be > 5.0 .

    • Note: Impurity B elutes significantly earlier. If resolution is low, check mobile phase composition (increase water content to increase retention).

  • Tailing Factor: NMT 2.0 for the Iopamidol peak.

Part 4: Data Analysis & Impact of Purity

Using a reference standard with incorrect purity assignment can lead to "Out of Specification" (OOS) results.

Case Study: Mass Balance Error

  • Scenario: A researcher uses a "Research Grade" standard labeled as "98% Purity" (HPLC Area).

  • Reality: The material contains 5% water and 2% inorganic salts (not visible by UV). True Content = 91%.

  • Consequence:

    • The researcher weighs 10 mg, assuming 9.8 mg of analyte.[6]

    • Actual analyte is 9.1 mg.

    • The instrument response is calibrated incorrectly high (response per mg is overestimated).

    • When testing a patient batch, the impurity level is underestimated by ~7%, potentially releasing unsafe drug product.

Conclusion: For quantitative impurity assays, always use a standard with a Mass Balance Purity Value (Assigning purity = ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).

References

  • USP Monographs: Iopamidol . United States Pharmacopeia.[4][7] (Accessed 2026).[3]

  • Iopamidol Impurity B . European Pharmacopoeia (EDQM). (Accessed 2026).[3] [1]

  • PubChem Compound Summary: Iopamidol . National Center for Biotechnology Information. (2026). [1]

  • Iopamidol Related Compound B (this compound) . Veeprho Laboratories. (Accessed 2026).[3] [1]

  • Application Notes for HPLC Analysis of Iopamidol . BenchChem. (2025).[4]

Sources

Navigating the Control of Desmethyl Iopamidol: A Comparative Guide to Global Regulatory Requirements

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. This guide offers an in-depth analysis of the regulatory requirements for controlling Desmethyl Iopamidol, a known impurity in the non-ionic, water-soluble radiographic contrast agent, Iopamidol. By synthesizing information from key pharmacopoeias and international guidelines, this document provides a comprehensive framework for researchers and drug development professionals to navigate the complexities of impurity control.

The Significance of Impurity Profiling in Iopamidol

Iopamidol is a widely used contrast agent in diagnostic imaging procedures.[1] Its synthesis and degradation can give rise to various impurities, including this compound, also identified as Iopamidol Impurity B in the European Pharmacopoeia. The presence of such impurities, even at trace levels, can potentially impact the safety and efficacy of the final drug product. Therefore, stringent control and monitoring of these related substances are mandated by regulatory authorities worldwide.

A Comparative Look at Regulatory Frameworks

The control of impurities in pharmaceutical substances is governed by a combination of international guidelines and national or regional pharmacopoeias. The International Council for Harmonisation (ICH) provides a foundational framework, while specific monographs in pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) detail the acceptance criteria for individual impurities.

The ICH Q3A/B Framework: A Foundation for Impurity Control

The ICH Q3A(R2) and Q3B(R2) guidelines establish a risk-based approach to controlling organic impurities in new drug substances and products, respectively.[2] These guidelines introduce three key thresholds that dictate the level of scrutiny an impurity must undergo:

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.

These thresholds are not fixed values but are dependent on the maximum daily dose (MDD) of the drug. For Iopamidol, the total dose can be as high as 60 grams of iodine in certain computed tomography procedures.[3][4] This high daily dose underscores the importance of stringent impurity control.

Pharmacopoeial Monographs: Specificity in Impurity Limits

While ICH provides the general framework, pharmacopoeial monographs offer specific acceptance criteria for named impurities.

European Pharmacopoeia (Ph. Eur.): The Ph. Eur. monograph for Iopamidol explicitly lists "Impurity B" (this compound) and sets a specific acceptance criterion. The limit for Impurity B is not more than 0.5 times the area of the principal peak in the chromatogram obtained with a reference solution, which corresponds to 0.1% .[5]

United States Pharmacopeia (USP): The USP monograph for Iopamidol includes a test for "Related compounds" but does not individually name or set a specific limit for this compound. Instead, it specifies limits for other related compounds and a general limit for any other individual impurity of not more than 0.1% .[6]

Japanese Pharmacopoeia (JP): Similar to the USP, the JP monograph for Iopamidol includes a "Related substances" test but does not specify a limit for this compound. It relies on general limits for individual and total impurities.[2]

This comparison highlights a key difference in regulatory approaches, with the Ph. Eur. providing a specific limit for this compound, offering a clear and harmonized target for manufacturers distributing in Europe.

Comparative Data Summary

The following table summarizes the key regulatory thresholds and limits for the control of this compound.

Parameter ICH Q3A/B (for MDD > 2g/day) European Pharmacopoeia (Ph. Eur.) United States Pharmacopeia (USP) Japanese Pharmacopoeia (JP)
Reporting Threshold ≥ 0.03%---
Identification Threshold ≥ 0.05%---
Qualification Threshold ≥ 0.05%---
Specific Limit for this compound (Impurity B) -≤ 0.1%[5]Not specified; general limit for any other impurity is ≤ 0.1%[6]Not specified; general limits apply[2]

Experimental Protocol for the Control of this compound

The following high-performance liquid chromatography (HPLC) method is a robust and widely accepted technique for the separation and quantification of this compound in Iopamidol. This protocol is synthesized from the principles outlined in the USP and Ph. Eur. monographs.

Principle and Causality

This reversed-phase HPLC method separates Iopamidol from its impurities based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution is employed, where the proportion of the organic solvent in the mobile phase is gradually increased. This is crucial for achieving optimal resolution between the main component, Iopamidol, and its various related substances, including the moderately polar this compound, within a reasonable analysis time. The UV detection at 240 nm is selected because it is the wavelength of maximum absorbance for Iopamidol and its structurally similar impurities, ensuring high sensitivity.

Step-by-Step Methodology

1. Preparation of Solutions

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Diluent: Water (HPLC grade)

  • Test Solution: Accurately weigh and dissolve about 50.0 mg of the Iopamidol substance to be examined in the Diluent and dilute to 50.0 mL with the Diluent.

  • Reference Solution (a) - For System Suitability: Prepare a solution containing a known concentration of Iopamidol CRS and Iopamidol Impurity B (this compound) CRS in the Diluent to demonstrate adequate resolution.

  • Reference Solution (b) - For Quantification: Prepare a solution of Iopamidol CRS in the Diluent at a concentration corresponding to the specification limit of the impurities (e.g., 0.1% of the Test Solution concentration).

2. Chromatographic System

  • Column: A stainless steel column 250 mm x 4.6 mm, packed with octadecylsilyl silica gel for chromatography (5 µm).

  • Column Temperature: 35 °C

  • Flow Rate: 1.5 mL/min

  • Detection Wavelength: 240 nm

  • Injection Volume: 20 µL

  • Gradient Program:

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
0955
256535
306535
35955
40955

3. System Suitability

  • Inject Reference Solution (a).

  • Resolution: The resolution between the peaks due to Iopamidol and this compound should be not less than 2.0. This ensures that the chromatographic system can adequately separate the impurity from the main peak.

  • Tailing Factor: The tailing factor for the Iopamidol peak should be not more than 2.0. This indicates good peak symmetry and chromatographic performance.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the Iopamidol peak should be not more than 2.0%. This demonstrates the precision of the system.

4. Procedure

  • Inject the Diluent as a blank to ensure no interfering peaks are present.

  • Inject the Test Solution and Reference Solution (b).

  • Record the chromatograms for a run time that allows for the elution of all relevant impurities.

5. Calculation

  • Identify the peak corresponding to this compound in the chromatogram of the Test Solution by its relative retention time with respect to the Iopamidol peak.

  • Calculate the percentage of this compound in the Iopamidol substance using the following formula:

    Where:

    • Area_Impurity_Test is the peak area of this compound in the Test Solution.

    • Area_Iopamidol_Ref_b is the peak area of Iopamidol in Reference Solution (b).

    • Conc_Iopamidol_Ref_b is the concentration of Iopamidol in Reference Solution (b).

    • Conc_Iopamidol_Test is the concentration of Iopamidol in the Test Solution.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the control of this compound, from regulatory considerations to the analytical procedure.

Caption: Regulatory workflow for this compound control.

HPLC_Workflow Start Start Prep Prepare Mobile Phases, Diluent, Test & Reference Solutions Start->Prep System Set Up HPLC System (Column, Temp, Flow Rate, Detector) Prep->System SST Perform System Suitability Test (Resolution, Tailing, Precision) System->SST SST->System Fail Inject Inject Blank, Reference, and Test Solutions SST->Inject Pass Analyze Acquire and Process Chromatographic Data Inject->Analyze Calculate Identify & Quantify this compound Analyze->Calculate Report Report Results and Compare with Specifications Calculate->Report End End Report->End

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.